Cdk9-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23F2N5O2S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(3,20-difluoro-13-oxa-5,7,18,25-tetrazatetracyclo[17.3.1.12,6.18,12]pentacosa-1(23),2(25),3,5,8(24),9,11,19,21-nonaen-10-yl)methyl-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C22H23F2N5O2S/c1-32(25,30)13-14-8-16-11-17(9-14)31-7-3-2-6-26-20-10-15(4-5-18(20)23)21-19(24)12-27-22(28-16)29-21/h4-5,8-12,25-26H,2-3,6-7,13H2,1H3,(H,27,28,29) |
InChI Key |
PNHBMABVSBQFDU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1=CC2=CC(=C1)OCCCCNC3=C(C=CC(=C3)C4=NC(=NC=C4F)N2)F |
Origin of Product |
United States |
Foundational & Exploratory
Cdk9-IN-9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of Cdk9-IN-9, a potent and selective inhibitor of CDK9. This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its evaluation, and visualizes its role in the CDK9 signaling pathway.
Introduction to CDK9 and its Role in Cancer
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin T1, T2a, T2b, or K, forms the Positive Transcription Elongation Factor b (P-TEFb).[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position.[2] This phosphorylation event is a key step in releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including those encoding proteins critical for cancer cell survival.[1][2]
Many cancer cells are highly dependent on the continuous transcription of genes encoding anti-apoptotic proteins like Mcl-1 and survival factors such as MYC.[3] These transcripts often have short half-lives, necessitating high transcriptional output for the cancer cells to evade apoptosis. By inhibiting CDK9, the transcription of these crucial survival genes is suppressed, leading to apoptosis in cancer cells.[2][3] This "transcriptional addiction" of cancer cells provides a therapeutic window for selective CDK9 inhibitors.
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective inhibitor of CDK9.[2][4][5][6] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been extensively investigated as kinase inhibitors.[7][8]
Biochemical Activity
This compound demonstrates potent inhibitory activity against CDK9 in biochemical assays. The primary mechanism of action is the competitive inhibition of the ATP-binding site of the kinase.
| Target | IC50 (nM) |
| Cdk9 | 1.8 |
| Cdk2 | 155 |
| Table 1: Biochemical Inhibitory Activity of this compound. [4][6] This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Cdk9 and Cdk2. |
Cellular Activity
This compound exhibits potent anti-proliferative activity across a range of human cancer cell lines, underscoring its potential as a broad-spectrum anti-cancer agent.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 4.4 |
| HeLa-MaTu-ADR | Cervical Cancer (Resistant) | 5.3 |
| NCI-H460 | Non-Small Cell Lung Cancer | 9.2 |
| DU145 | Prostate Cancer | 4.5 |
| Caco-2 | Colorectal Adenocarcinoma | 8.4 |
| B16F10 | Melanoma | 1.2 |
| A2780 | Ovarian Cancer | 1.2 |
| MOLM-13 | Acute Myeloid Leukemia | 2.0 |
| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. [4] This table presents the IC50 values of this compound in various human cancer cell lines. |
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the P-TEFb complex, leading to the suppression of transcriptional elongation.
Figure 1: Cdk9 Signaling Pathway and Inhibition by this compound. This diagram illustrates the role of the P-TEFb complex in promoting transcriptional elongation and how this compound inhibits this process, leading to apoptosis in cancer cells.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (CDK9/Cyclin T1)
This protocol describes a luminescent kinase assay to determine the IC50 of this compound against CDK9/Cyclin T1. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serial dilutions)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilutions. For the control (100% activity) and blank (0% activity) wells, add 5 µL of assay buffer with the same concentration of DMSO as the compound wells.
-
Add 10 µL of a solution containing CDK9/Cyclin T1 enzyme and the kinase substrate to each well, except for the blank wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final concentration of ATP should be at or near the Km for CDK9.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 2: Biochemical Kinase Assay Workflow. A flowchart outlining the key steps in determining the IC50 of this compound.
Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the anti-proliferative IC50 of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MOLM-13)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Figure 3: Cellular Proliferation (MTT) Assay Workflow. A flowchart detailing the procedure for assessing the anti-proliferative effects of this compound.
In Vivo Efficacy
While specific in vivo efficacy data for this compound is not publicly available at the time of this writing, studies on other pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors have demonstrated anti-tumor activity in human tumor xenograft models.[5][6] For instance, a similar compound showed oral bioavailability and tumor growth inhibition in mice.[5] These findings suggest that this compound, with its potent in vitro activity, has the potential for in vivo efficacy. Further preclinical studies, including pharmacokinetic and pharmacodynamic assessments and xenograft models, are warranted to evaluate its therapeutic potential in a whole-animal setting.
Conclusion
This compound is a potent and selective inhibitor of CDK9 with significant anti-proliferative activity against a broad range of cancer cell lines. Its mechanism of action, centered on the inhibition of transcriptional elongation and subsequent induction of apoptosis, makes it a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CDK9 inhibitors.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cdk9-IN-9: A Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target for therapeutic intervention in various diseases, including cancer. This technical guide provides an in-depth overview of the discovery and synthesis of Cdk9-IN-9, a potent and selective inhibitor of CDK9. We detail the synthetic route, summarize its biological activity, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the design and development of novel CDK9 inhibitors.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and negative elongation factors, thereby releasing RNAPII from promoter-proximal pausing and facilitating productive transcriptional elongation. Dysregulation of CDK9 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it contributes to the uncontrolled proliferation and survival of tumor cells by promoting the transcription of anti-apoptotic proteins and oncogenes. Consequently, the development of small molecule inhibitors of CDK9 has emerged as a promising therapeutic strategy.
Discovery of this compound
This compound (CAS: 2246956-84-1) is a potent and selective inhibitor of CDK9. Its discovery was the result of efforts to identify novel chemical scaffolds with improved potency and selectivity for CDK9 over other members of the cyclin-dependent kinase family. The compound is also referred to as "example 2" in patent literature, specifically in patent application WO2018192027A1.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The following diagram outlines the synthetic pathway.
Caption: Synthetic pathway of this compound.
Detailed Synthesis Protocol
The synthesis of this compound, as described in patent WO2018192027A1 (example 2), involves the following key steps:
-
Step 1: Synthesis of Intermediate 1. This step typically involves a coupling reaction, such as a Suzuki or Stille coupling, between a functionalized pyridine derivative (Starting Material A) and a thiazole derivative (Starting Material B) to form the core bi-aryl scaffold of the molecule.
-
Step 2: Functional Group Transformation of Intermediate 1. The coupled product from Step 1 undergoes further chemical modifications. This may include deprotection of protecting groups, or conversion of one functional group to another to prepare for the final coupling step.
-
Step 3: Final Coupling to Yield this compound. The modified intermediate is then coupled with a final building block, often an amine or another nucleophile, to introduce the side chain and yield the final product, this compound.
Disclaimer: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary information contained within patent WO2018192027A1 and is not fully reproduced here.
Biological Activity of this compound
This compound has been characterized as a highly potent and selective inhibitor of CDK9. Its biological activity has been assessed through various in vitro assays.
Kinase Inhibition Profile
The inhibitory activity of this compound against CDK9 and other kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK9 | 1.8 |
| CDK2 | 155 |
Table 1: Kinase inhibitory activity of this compound.
Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented in the following table.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 4.4 |
| HeLa-MaTu-ADR | Cervical Cancer | 5.3 |
| NCI-H460 | Lung Cancer | 9.2 |
| DU145 | Prostate Cancer | 4.5 |
| Caco-2 | Colorectal Cancer | 8.4 |
| B16F10 | Melanoma | 1.2 |
| A2780 | Ovarian Cancer | 1.2 |
| MOLM-13 | Acute Myeloid Leukemia | 2.0 |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.
Mechanism of Action: CDK9 Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of CDK9, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation.
In-Depth Technical Guide to Cdk9-IN-1: A Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various diseases, including cancer and HIV infection. This technical guide provides a comprehensive overview of Cdk9-IN-1 (also known as CDK9-IN-1), a potent and selective small-molecule inhibitor of CDK9. This document details its chemical structure, physicochemical properties, biological activity, and includes detailed experimental protocols for its use in research settings. The information is intended to support researchers and drug development professionals in their exploration of CDK9 inhibition and the therapeutic potential of Cdk9-IN-1.
Chemical Structure and Properties
Cdk9-IN-1, with the CAS number 1415559-43-1, is a 4-aminophenyl derivative based on a (6-phenyl-pyrimidin-4-yl)-phenylamine scaffold. Its chemical structure and key properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physical Properties of Cdk9-IN-1
| Property | Value | Reference |
| IUPAC Name | N-(5-((6-(3-(1,3-dioxoisoindolin-2-yl)phenyl)pyrimidin-4-yl)amino)-2-methylphenyl)methanesulfonamide | [1] |
| CAS Number | 1415559-43-1 | [2][3][4][5] |
| Molecular Formula | C₂₆H₂₁N₅O₄S | [2][3][4][5] |
| Molecular Weight | 499.54 g/mol | [2][3][4][5] |
| SMILES | CC1=CC=C(NC2=NC=NC(C3=CC(N4C(C(C=CC=C5)=C5C4=O)=O)=CC=C3)=C2)C=C1NS(C)(=O)=O | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (80 mg/mL) | [2][3] |
| Storage | Store at -20°C as a solid | [2][3][4] |
Biological Activity and Selectivity
Cdk9-IN-1 is a potent and highly selective ATP-competitive inhibitor of CDK9. Its primary mechanism of action is the inhibition of the kinase activity of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, Cdk9-IN-1 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a blockage of transcriptional elongation.[1]
Table 2: In Vitro Biological Activity of Cdk9-IN-1
| Target | IC₅₀ (nM) | Assay Type | Reference |
| CDK9/CycT1 | 39 | Kinase Assay | [2][4][5] |
| CDK1/CycB | >1000 | Kinase Assay | [1] |
| CDK2/CycE | >1000 | Kinase Assay | [1] |
| CDK3/CycE | >1000 | Kinase Assay | [1] |
| CDK4/CycD1 | >100 (at least 10-fold selective over CDK9) | Kinase Assay | [6] |
| CDK5/p35 | >1000 | Kinase Assay | [1] |
| CDK6/CycD1 | >1000 | Kinase Assay | [1] |
| CDK7/CycH | >1000 | Kinase Assay | [1] |
The high selectivity of Cdk9-IN-1 for CDK9 over other cyclin-dependent kinases makes it a valuable tool for specifically probing the function of CDK9 in various biological processes.
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Elongation
CDK9, as the catalytic subunit of P-TEFb, plays a pivotal role in the transition from abortive to productive transcriptional elongation. The following diagram illustrates this fundamental signaling pathway.
Experimental Workflow for Evaluating Cdk9-IN-1
A typical workflow for characterizing the in vitro activity of Cdk9-IN-1 involves a series of biochemical and cell-based assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of Cdk9-IN-1. These are based on established methodologies for CDK9 inhibitors.
CDK9/Cyclin T1 Kinase Assay (Luminescent)
This protocol is adapted from a generic luminescent kinase assay format, such as the Kinase-Glo™ assay, to determine the IC₅₀ of Cdk9-IN-1.[7]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
CDK Substrate Peptide (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
Cdk9-IN-1 (dissolved in DMSO)
-
Kinase-Glo™ Max Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of Cdk9-IN-1:
-
Prepare a 10 mM stock solution of Cdk9-IN-1 in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute each concentration 1:100 in Kinase Assay Buffer to create a 10X working solution of the inhibitor.
-
-
Set up the kinase reaction:
-
In a white assay plate, add 5 µL of the 10X Cdk9-IN-1 dilution to the appropriate wells.
-
For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1% DMSO in Kinase Assay Buffer.
-
Prepare a master mix containing CDK9/Cyclin T1 enzyme and substrate peptide in Kinase Assay Buffer.
-
Add 20 µL of the enzyme/substrate master mix to each well, except for the negative control wells. Add 20 µL of Kinase Assay Buffer with substrate to the negative control wells.
-
Prepare a 2.5X ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 25 µL of the ATP solution to all wells. The final reaction volume should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Equilibrate the Kinase-Glo™ Max Reagent to room temperature.
-
Add 50 µL of the Kinase-Glo™ Max Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity) and calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Human cell line of interest (e.g., a cancer cell line known to be sensitive to transcriptional inhibitors)
-
Complete cell culture medium
-
Cdk9-IN-1 (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for cell culture
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of Cdk9-IN-1 in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cdk9-IN-1. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
-
Western Blot for Phospho-RNA Polymerase II
This protocol is used to assess the target engagement of Cdk9-IN-1 in cells by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, a direct substrate of CDK9.
Materials:
-
Human cell line of interest
-
Cdk9-IN-1
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Cdk9-IN-1 for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-RNAPII (Ser2) signal to the total RNAPII and/or the loading control to determine the effect of Cdk9-IN-1 on its target.
-
Conclusion
Cdk9-IN-1 is a valuable research tool for studying the biological roles of CDK9. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays to investigate the consequences of CDK9 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. Further investigations into its pharmacokinetic properties and in vivo efficacy are warranted to fully explore its therapeutic potential.
References
- 1. glpbio.com [glpbio.com]
- 2. abmole.com [abmole.com]
- 3. CDK9-IN-1 | High potency CDK9 inhibitor | Antiviral | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK9-IN-1|cas 1415559-43-1|DC Chemicals [dcchemicals.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Cdk9-IN-9: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity profile of Cdk9-IN-9, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery, as it informs on-target efficacy and potential off-target liabilities. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Target Selectivity Profile of this compound
This compound has been identified as a potent and selective inhibitor of CDK9.[1][2][3] Its primary mechanism of action is the inhibition of the CDK9/cyclin T complex, a key regulator of transcriptional elongation.[4][5] The inhibitory activity of this compound is most pronounced against CDK9, with significantly less activity against other kinases, such as CDK2, indicating a favorable selectivity profile.
Quantitative Inhibitory Activity
The following table summarizes the known half-maximal inhibitory concentrations (IC50) for this compound against its primary target and a common off-target.
| Target | IC50 (nM) | Fold Selectivity (vs. CDK9) |
| CDK9 | 1.8 | 1x |
| CDK2 | 155 | ~86x |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols: Determining Kinase Inhibition (IC50)
The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. A common method is a biochemical assay that measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
Generalized Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical workflow for determining the IC50 of an inhibitor against a purified kinase, such as CDK9/cyclin T, using a luminescence-based ATP detection method (e.g., Kinase-Glo™).
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might contain 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, and 50 µM DTT.
- ATP Solution: Prepare a stock solution of ATP at a concentration relevant to the kinase being assayed (e.g., at or near the Km for ATP).
- Substrate Solution: Prepare a solution of the appropriate substrate for the kinase. For CDK9, a peptide substrate is often used.
- Kinase Aliquots: Prepare aliquots of the purified kinase (e.g., CDK9/cyclin T1) at a concentration determined by a prior kinase titration to yield a robust signal.
- Inhibitor Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution plate in the kinase buffer to minimize DMSO concentration in the final reaction (typically ≤1%).
- Detection Reagent: Use a commercial ADP-Glo™ or Kinase-Glo™ reagent, which measures the amount of ADP produced or remaining ATP, respectively.
2. Assay Procedure:
- Dispense a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle (DMSO) into the wells of a 384-well plate.
- Add the kinase and substrate mixture to the wells.
- Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically small (e.g., 10-25 µL).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes).
- Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions.
- Allow the luminescence signal to stabilize (e.g., 15-30 minutes at room temperature).
- Read the luminescence on a plate reader.
3. Data Analysis:
- Subtract the background luminescence (from "no kinase" control wells) from all experimental wells.
- Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" as 0% activity.
- Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
Visualizations: Pathways and Workflows
CDK9 Signaling Pathway in Transcriptional Elongation
Caption: The CDK9 signaling pathway in transcriptional regulation.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A typical workflow for determining kinase inhibitor selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Determination of Human Cyclin Dependent Kinase (CDK)-9 Interactome Identifies Novel Functions in RNA Splicing Mediated by the DEAD Box (DDX)-5/17 RNA Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-9: A Technical Guide to a Selective CDK Family Member Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. This technical guide provides an in-depth overview of Cdk9-IN-9, a potent and selective inhibitor of CDK9. We present a comprehensive analysis of its inhibitory profile against other CDK family members, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action within relevant signaling pathways. The data and protocols compiled herein are intended to serve as a valuable resource for researchers investigating CDK9 biology and developing novel therapeutics targeting this kinase.
Introduction to CDK9 and Its Role in Disease
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in regulating the cell cycle and gene transcription.[1][2] CDK9, in partnership with its regulatory cyclin subunits (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb) complex.[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), an event that is crucial for releasing paused RNAP II from promoter-proximal regions and enabling productive transcriptional elongation.
Dysregulation of CDK9 activity has been implicated in various diseases, most notably cancer. Many cancer cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP) and oncoproteins (e.g., MYC) for their survival and proliferation.[1] By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to apoptosis in cancer cells. This dependency makes CDK9 an attractive therapeutic target.
This compound: An Overview
This compound is a potent and highly selective inhibitor of CDK9. While the exact chemical structure is not publicly disclosed, available data points to a compound referred to as "i-CDK9" which exhibits strong inhibitory activity against CDK9. For the purpose of this guide, we will refer to the available data for i-CDK9. Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its key substrates and halting transcriptional elongation.
Quantitative Inhibition Profile of this compound (i-CDK9)
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound (i-CDK9) has been characterized for its inhibitory activity against a panel of CDK family members. The following table summarizes the available IC50 data.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK9 |
| CDK9/CycT1 | < 0.0004 | - |
| CDK1/CycB | > 0.24 | > 600 |
| CDK2/CycA | > 0.24 | > 600 |
| CDK4/CycD1 | > 0.24 | > 600 |
| CDK7/CycH/MAT1 | > 0.24 | > 600 |
| CDK8/CycC | > 0.24 | > 600 |
Data derived from in vitro AlphaScreen-based kinase assay for i-CDK9.
Signaling Pathway and Mechanism of Action
CDK9 plays a central role in the regulation of transcription. The following diagram illustrates the CDK9 signaling pathway and the point of intervention by this compound.
Caption: CDK9 Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CDK9 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Alexa Fluor® 647 ADP Tracer
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., a generic serine/threonine peptide)
-
This compound (or test compound)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Add 2.5 µL of the diluted inhibitor to the assay plate wells.
-
Prepare the kinase/substrate mixture by diluting recombinant CDK9/Cyclin T1 and the substrate peptide in kinase buffer.
-
Prepare the ATP solution in kinase buffer.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a solution containing the Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Caption: In Vitro Kinase Assay Workflow.
Cellular Assay: Western Blot for RNA Polymerase II Serine 2 Phosphorylation
This assay assesses the ability of this compound to inhibit CDK9 activity within a cellular context by measuring the phosphorylation status of its primary substrate, RNAP II.
Materials:
-
Cancer cell line (e.g., HeLa, MOLM-13)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Mouse anti-RNA Polymerase II (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 4, 6 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated RNAP II levels to total RNAP II and the loading control.
Logical Relationships and Selectivity
The following diagram illustrates the logical relationship between this compound's high selectivity and its targeted biological effect.
Caption: this compound Selectivity and Downstream Effects.
Conclusion
This compound (i-CDK9) represents a highly selective and potent tool for the investigation of CDK9 function and a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to specifically inhibit CDK9 over other CDK family members offers the potential for a wider therapeutic window and reduced off-target toxicities. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further characterize this and other CDK9 inhibitors. Further studies are warranted to fully elucidate the preclinical and clinical potential of this compound in various cancer models.
References
The Disruption of P-TEFb: A Technical Guide to the Effects of Cdk9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The positive transcription elongation factor b (P-TEFb) complex, a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin partner, typically Cyclin T1, is a critical regulator of eukaryotic gene expression. Its primary function is to phosphorylate the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing paused RNAPII and enabling productive transcription elongation. Dysregulation of P-TEFb activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Cdk9-IN-9, a potent and selective inhibitor of CDK9, and its impact on the P-TEFb complex. We will detail its mechanism of action, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for its characterization.
Introduction to the P-TEFb Complex
The P-TEFb complex is a central player in the control of gene transcription. After initiation, RNA Polymerase II often pauses promoter-proximally, a key checkpoint in gene expression. The kinase activity of CDK9 within the P-TEFb complex is essential to overcome this pausing. P-TEFb phosphorylates the serine 2 residue of the RNAPII C-terminal domain (CTD) heptapeptide repeats, as well as the negative elongation factors, DSIF and NELF. This cascade of phosphorylation events leads to a conformational change in the elongation complex, releasing the pause and allowing for the synthesis of full-length messenger RNA. Given its crucial role in transcribing many short-lived anti-apoptotic proteins and oncogenes, such as MCL-1 and c-MYC, the P-TEFb complex is a key therapeutic target in oncology.
This compound: A Potent and Selective Inhibitor of the P-TEFb Complex
This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates and inhibiting P-TEFb-mediated transcription elongation.
Chemical Properties
The chemical structure of this compound is N-(5-((6-(3-(1,3-dioxoisoindolin-2-yl)phenyl)pyrimidin-4-yl)amino)-2-methylphenyl)methanesulfonamide. Its molecular formula is C26H21N5O4S, and it has a molecular weight of 499.54 g/mol .[1][2][3]
Quantitative Inhibitory Activity
This compound demonstrates high potency and selectivity for CDK9. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 1.8 nM against the CDK9/Cyclin T1 complex.[4] Its selectivity is highlighted by a significantly higher IC50 value of 155 nM against CDK2, indicating an 86-fold greater potency for CDK9.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating its broad-spectrum anti-cancer potential. The IC50 values for cell proliferation are summarized in the table below.[4]
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 4.4 |
| HeLa-MaTu-ADR | Cervical Cancer (Resistant) | 5.3 |
| NCI-H460 | Non-Small Cell Lung Cancer | 9.2 |
| DU145 | Prostate Cancer | 4.5 |
| Caco-2 | Colorectal Cancer | 8.4 |
| B16F10 | Melanoma | 1.2 |
| A2780 | Ovarian Cancer | 1.2 |
| MOLM-13 | Acute Myeloid Leukemia | 2.0 |
Mechanism of Action of this compound
This compound exerts its effect by directly inhibiting the kinase activity of the P-TEFb complex. This leads to a cascade of downstream events that ultimately halt transcription elongation and induce apoptosis in cancer cells.
Inhibition of RNAPII Phosphorylation
The primary mechanism of action of this compound is the inhibition of CDK9-mediated phosphorylation of the RNA Polymerase II C-terminal domain at the Serine 2 position (p-RNAPII-Ser2). This phosphorylation event is a critical step for the transition from paused to productive transcription elongation. By blocking this, this compound effectively stalls RNAPII at the promoter-proximal region.
References
Cdk9-IN-9 as a chemical probe for CDK9 function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, a fundamental process in gene expression. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, cardiac hypertrophy, and HIV infection, making it an attractive therapeutic target. Chemical probes are essential tools for dissecting the biological functions of proteins like CDK9 and for validating their therapeutic potential. This technical guide provides an in-depth overview of Cdk9-IN-9, a potent and selective chemical probe for interrogating CDK9 function.
This compound: Biochemical and Cellular Activity
This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK9. Its efficacy and selectivity have been characterized through various biochemical and cellular assays.
Data Presentation: Potency and Selectivity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against CDK9 and the closely related kinase CDK2.
| Target | IC50 (nM) | Assay Conditions | Source |
| CDK9 | 1.8 | Not Specified | [1] |
| CDK2 | 155 | Not Specified | [1] |
Note: The assay conditions for the IC50 values were not specified in the available source. Researchers should consider this when interpreting the data.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline generalized methodologies for key experiments used to characterize CDK9 inhibitors like this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using methods like radioactive labeling (e.g., with [γ-³²P]ATP) or fluorescence-based detection (e.g., ADP-Glo™, HTRF®).
Generalized Protocol (ADP-Glo™ Kinase Assay):
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide containing the RNA Pol II CTD consensus sequence)
-
ATP
-
This compound (at various concentrations)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a multi-well plate, add the CDK9/Cyclin T1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-Serine 2 on RNA Polymerase II
Objective: To assess the ability of this compound to inhibit CDK9 activity in a cellular context.
Principle: CDK9 phosphorylates the serine 2 residue (Ser2) of the C-terminal domain (CTD) of RNA Polymerase II. A reduction in the level of phosphorylated Ser2 (p-Ser2) in cells treated with an inhibitor indicates target engagement and functional inhibition of CDK9.
Generalized Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to CDK9 inhibition)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Mouse anti-RNA Polymerase II (total)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Ser2 RNA Pol II overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total RNA Polymerase II and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-Ser2, total RNA Pol II, and the loading control.
-
Normalize the p-Ser2 signal to the total RNA Pol II signal and/or the loading control.
-
Compare the normalized p-Ser2 levels in treated versus untreated cells to determine the dose-dependent effect of this compound.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which CDK9 is involved can aid in understanding the mechanism of action of this compound and in designing experiments.
CDK9-Mediated Transcriptional Elongation Pathway
The following diagram illustrates the central role of CDK9 in the regulation of transcriptional elongation.
Experimental Workflow for Characterizing a CDK9 Chemical Probe
The following diagram outlines a typical workflow for the discovery and validation of a chemical probe for CDK9.
Conclusion
This compound serves as a valuable tool for researchers investigating the multifaceted roles of CDK9 in health and disease. Its high potency and selectivity make it a suitable probe for dissecting CDK9-dependent signaling pathways and for validating CDK9 as a therapeutic target. The experimental protocols and workflows provided in this guide offer a framework for the effective use and characterization of this compound and other similar chemical probes in a research setting. As with any chemical probe, it is crucial for researchers to perform appropriate control experiments and to consider the potential for off-target effects in their experimental design and data interpretation. Further detailed characterization of this compound in peer-reviewed literature will be essential to fully realize its potential as a standard chemical probe for the scientific community.
References
Cdk9-IN-9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Cdk9-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document outlines its chemical properties, biological activity, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2246956-84-1[1] |
| Molecular Formula | C₂₂H₂₃F₂N₅O₂S[1][2] |
| Molecular Weight | 459.51 g/mol [1][2] |
Biological Activity and Selectivity
This compound is a highly potent and selective inhibitor of CDK9, a key regulator of transcriptional elongation. Its inhibitory activity has been quantified against CDK9 and other kinases, demonstrating significant selectivity. Furthermore, its anti-proliferative effects have been documented across various cancer cell lines.
| Target / Cell Line | IC₅₀ (nM) |
| CDK9 | 1.8 |
| CDK2 | 155 |
| HeLa | 4.4 |
| HeLa-MaTu-ADR | 5.3 |
| NCI-H460 | 9.2 |
| DU145 | 4.5 |
| Caco-2 | 8.4 |
| B16F10 | 1.2 |
| A2780 | 1.2 |
| MOLM-13 | 2.0 |
CDK9 Signaling Pathway
CDK9, in complex with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors such as DSIF and NELF. This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcription of downstream genes, including many proto-oncogenes and anti-apoptotic proteins. The activity of CDK9 is itself regulated by other kinases, such as CDK7, and phosphatases.
Experimental Workflow for this compound Evaluation
The evaluation of a CDK9 inhibitor like this compound typically follows a multi-step process, starting from in vitro biochemical assays to more complex cell-based and in vivo models. This workflow is designed to characterize the inhibitor's potency, selectivity, cellular effects, and potential therapeutic efficacy.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC₅₀ value of this compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay
Objective: To determine the anti-proliferative IC₅₀ of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of RNAPII and the expression of downstream target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-c-Myc, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
References
Cdk9-IN-9: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Potent and Selective CDK9 Inhibitor
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in regulating gene transcription. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 is essential for the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II and other negative elongation factors.[1][2] Dysregulation of CDK9 activity is a hallmark of various cancers, which are often addicted to the continuous transcription of short-lived anti-apoptotic and pro-survival proteins.[1][3] Cdk9-IN-9 is a potent and selective inhibitor of CDK9, showing promise as a valuable tool for basic research and as a potential starting point for the development of novel therapeutics.[4]
Commercial Availability and Suppliers
This compound is available from several commercial suppliers, catering to the needs of the research community. The compound is typically supplied as a solid powder with purity levels generally exceeding 97%. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.
| Supplier | Product Number | Purity | Formulation |
| MedchemExpress | HY-130001 | >98% | Solid |
| TargetMol | T60619 (related compound) | >98% | Solid |
| AOBIOUS | AT60619 (related compound) | 98% by HPLC | Solid |
| Selleck Chemicals | S8783 (related compound) | >98% | Solid |
Note: Cdk9-IN-15 and JSH-150 are structurally related to or share the same core as this compound and are often used in similar research contexts.
Quantitative Data
This compound exhibits high potency against its primary target, CDK9, and displays selectivity over other cyclin-dependent kinases. The following tables summarize key quantitative data for this compound and related compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK9 | 1.8 | [4] |
| CDK2 | 155 | [4] | |
| Cdk9-IN-11 | CDK9 | Potent inhibitor | [5] |
| MC180295 | CDK9 | 5 | [6] |
| AZD4573 | CDK9 | <4 | [6] |
| Enitociclib | CDK9 | 3 | [6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in nM)
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 4.4 | [4] |
| HeLa-MaTu-ADR | Cervical Cancer | 5.3 | [4] |
| NCI-H460 | Lung Cancer | 9.2 | [4] |
| DU145 | Prostate Cancer | 4.5 | [4] |
| Caco-2 | Colorectal Cancer | 8.4 | [4] |
| B16F10 | Melanoma | 1.2 | [4] |
| A2780 | Ovarian Cancer | 1.2 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 2.0 | [4] |
Signaling Pathways
CDK9, in complex with its regulatory partners (primarily Cyclin T1, T2a, T2b, or K), forms the active P-TEFb complex.[1] This complex is a crucial regulator of transcription elongation. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex.[2] Various cellular signals can trigger the release and activation of P-TEFb. Once active, P-TEFb phosphorylates the serine 2 residue of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as the negative elongation factors DSIF and NELF. This phosphorylation event overcomes promoter-proximal pausing and allows for productive transcription elongation of downstream genes, including many oncogenes like MYC and anti-apoptotic proteins like Mcl-1.[1]
Experimental Protocols
The following are representative protocols for key experiments involving CDK9 inhibitors like this compound. These should be adapted and optimized based on the specific cell lines and experimental conditions.
Western Blot Analysis for CDK9 Target Engagement
This protocol is designed to assess the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2, a direct downstream target of CDK9.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MOLM-13) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-RNAPII (Ser2)
-
Rabbit anti-total RNAPII
-
Rabbit anti-CDK9
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an appropriate imaging system.
Cell Viability Assay
This protocol measures the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
While specific in vivo data for this compound is limited in the public domain, the following provides a general protocol for evaluating the efficacy of a CDK9 inhibitor in a mouse xenograft model, based on studies with similar compounds.[7][8]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for pSer2-RNAPII, to confirm target engagement in vivo.
Disclaimer: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
This technical guide provides a comprehensive overview of this compound, its commercial availability, biological activity, and its role in the CDK9 signaling pathway. The provided experimental protocols serve as a starting point for researchers to investigate the effects of this potent and selective inhibitor in their own experimental systems. As research in this area continues to evolve, the utility of this compound as a tool to probe the biology of transcription and as a potential therapeutic agent is likely to expand.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of the Selective CDK9 Inhibitor MC180295
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[1] Dysregulation of CDK9 activity is a hallmark of various malignancies, including both hematological cancers and solid tumors, where it drives the expression of short-lived anti-apoptotic proteins and oncogenes crucial for tumor cell survival.[3][4]
This technical guide provides a comprehensive review of MC180295, a novel, potent, and highly selective small-molecule inhibitor of CDK9.[5][6][7][8][9] Developed through a phenotype-based screen, MC180295 has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines and preclinical in vivo models.[5][10] This document will detail the quantitative biochemical and cellular data, experimental protocols, and the underlying signaling pathways associated with MC180295, serving as a valuable resource for researchers in the field of cancer biology and drug discovery.
Quantitative Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of MC180295
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MC180295 against a panel of cyclin-dependent kinases, demonstrating its high potency and selectivity for CDK9.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK9/cyclin T1) |
| CDK9/cyclin T1 | 3-12 [5] | 1 |
| CDK1/cyclin B | 138[7] | ~11.5 - 46 |
| CDK2/cyclin A | 233[7] | ~19.4 - 77.7 |
| CDK2/cyclin E | 367[7] | ~30.6 - 122.3 |
| CDK3/cyclin E | 399[7] | ~33.3 - 133 |
| CDK4/cyclin D | 112[7] | ~9.3 - 37.3 |
| CDK5/p25 | 186[7] | ~15.5 - 62 |
| CDK5/p35 | 159[7] | ~13.3 - 53 |
| CDK6/cyclin D3 | 712[7] | ~59.3 - 237.3 |
| CDK7/cyclin H/MAT1 | 555[7] | ~46.3 - 185 |
Data compiled from multiple independent assays.[5][7]
Table 2: In Vitro Anti-proliferative Activity of MC180295 in Cancer Cell Lines
MC180295 exhibits potent anti-proliferative activity across a diverse panel of human cancer cell lines. The median IC50 was 171 nM across 46 cell lines.[5][6] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[5]
| Cancer Type | Cell Line | IC50 (nM) |
| Leukemia (AML) | MV4-11 | < 100[5] |
| MOLM-13 | < 100[5] | |
| THP-1 | < 100[5] | |
| Colon Cancer | SW48 | ~200[7] |
| Melanoma | A375 | ~250[5] |
| Bladder Cancer | T24 | ~300[5] |
| Prostate Cancer | PC3 | ~400[5] |
| Breast Cancer | MCF7 | ~500[5] |
Representative IC50 values are shown. For a complete list, refer to the source material.[5]
Table 3: Pharmacokinetic Properties of MC180295
Pharmacokinetic studies of MC180295 have been conducted in mice and rats.
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Mouse | IV | 1 | ~1000 | 0.08 | ~500 |
| Oral | 2.5 | ~200 | 0.5 | ~400 | |
| IP | 10 | ~2500 | 0.5 | ~7000 | |
| Rat | IV | 1 | ~800 | 0.08 | ~600 |
Data extracted from graphical representations in the source material.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay
To determine the IC50 values of MC180295 against various CDKs, a standard in vitro kinase assay is performed.
-
Reaction Setup: The kinase reactions are set up in a buffer containing the specific CDK/cyclin complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.
-
Inhibitor Addition: MC180295 is serially diluted and added to the reaction mixtures to achieve a range of final concentrations. A DMSO control is included.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The data are normalized to the controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of MC180295 on cancer cell lines are assessed using a colorimetric assay like the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of MC180295. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
The in vivo efficacy of MC180295 is evaluated in mouse xenograft models.
-
Cell Line Preparation: A human cancer cell line (e.g., MV4-11 for leukemia or SW48 for colon cancer) is cultured and harvested.[5] For some models, cells are engineered to express luciferase for bioluminescence imaging.[5]
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of the human tumor cells.[5]
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^5 MV4-11 cells) are injected into the mice, either intravenously (for leukemia models) or subcutaneously (for solid tumor models).[5]
-
Treatment Regimen: Once tumors are established (e.g., 4 days post-injection), mice are randomized into treatment and control groups.[5] MC180295 is formulated in a suitable vehicle (e.g., a mixture of NMP, Captisol®, PEG-400, and saline) and administered to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 20 mg/kg, every other day).[5][7] The control group receives the vehicle only.
-
Monitoring: Tumor growth is monitored regularly. For subcutaneous tumors, this is done by measuring tumor volume with calipers. For disseminated tumors like leukemia, tumor burden is monitored by bioluminescence imaging.[5] Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or when the animals show signs of excessive morbidity. Tumor growth inhibition is calculated, and survival curves are generated and analyzed using statistical methods like the log-rank (Mantel-Cox) test.[5]
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in Transcriptional Regulation
CDK9 is a central kinase in the regulation of transcription elongation. It forms the catalytic core of the P-TEFb complex. The diagram below illustrates the canonical CDK9 signaling pathway.
Caption: Canonical CDK9 signaling pathway in transcriptional elongation and its inhibition by MC180295.
Epigenetic Regulation by CDK9 and MC180295
Recent studies have unveiled a role for CDK9 in epigenetic gene silencing through the phosphorylation of the SWI/SNF chromatin remodeler, BRG1.[12] Inhibition of CDK9 by MC180295 can reverse this process.
Caption: MC180295 mechanism in reversing CDK9-mediated epigenetic silencing.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a CDK9 inhibitor like MC180295.
Caption: A streamlined workflow for the preclinical evaluation of a CDK9 inhibitor.
References
- 1. news-medical.net [news-medical.net]
- 2. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. medindia.net [medindia.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing a Cdk9-IN-9 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Cdk9-IN-9 in Dimethyl Sulfoxide (DMSO). This compound, also known as BAY-1251152 and VIP152, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Accurate preparation of this stock solution is critical for ensuring reproducible and reliable results in downstream biological assays.
Introduction to this compound
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, leading to productive transcription elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that selectively targets CDK9, thereby inhibiting transcription of key survival genes in cancer cells.
Physicochemical Properties and Solubility
Proper handling and storage of this compound are essential for maintaining its stability and activity. It is soluble in DMSO. For optimal results, it is recommended to use anhydrous (dry) DMSO, as the presence of water can affect the solubility and stability of the compound.
| Property | Value | Reference |
| Synonyms | BAY-1251152, VIP152 | [1][2] |
| Molecular Weight | 404.44 g/mol | |
| Solubility | Soluble in DMSO | |
| Appearance | Solid powder |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate Reagents: Allow the this compound vial and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.044 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 404.44 g/mol x 1000 mg/g = 4.044 mg
-
-
-
Dissolve in DMSO:
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 4.044 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
-
Ensure Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that no solid particles remain.
-
If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious as excessive heat may degrade the compound.
-
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles, which can degrade the compound.
-
Short-term storage: Store the aliquots at -20°C for up to one month.
-
Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C.
-
Cdk9 Signaling Pathway and Mechanism of Inhibition
CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex. This complex is crucial for the transition from abortive to productive transcription elongation. P-TEFb phosphorylates the Serine 2 residues within the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event serves as a signal to release RNAPII from promoter-proximal pausing, allowing it to proceed with transcribing the gene. P-TEFb also phosphorylates and inactivates negative elongation factors such as NELF (Negative Elongation Factor) and DSIF (DRB Sensitivity-Inducing Factor), further promoting transcription. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK9 and preventing the phosphorylation of its substrates.
Caption: this compound inhibits the P-TEFb complex, preventing transcription elongation.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing the this compound stock solution.
Caption: Step-by-step workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Apoptosis Induction Using CDK9 Inhibitors
A Note to the User: Extensive searches for the specific compound "Cdk9-IN-9" did not yield any publicly available data. The following application notes and protocols are based on the well-characterized effects of other potent and selective CDK9 inhibitors and are intended to provide a comprehensive guide for researchers in this field.
Application Notes
Introduction to CDK9 Inhibition for Apoptosis Induction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb)[1][2]. The P-TEFb complex is crucial for the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII)[1][3]. In many cancers, there is a dependency on the continuous transcription of short-lived pro-survival proteins. By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to the induction of apoptosis. This makes CDK9 an attractive therapeutic target in oncology[4][5].
Mechanism of Action
CDK9 inhibitors exert their pro-apoptotic effects primarily by downregulating the expression of key anti-apoptotic proteins. The inhibition of CDK9's kinase activity prevents the phosphorylation of RNAPII at the Serine 2 position of its C-terminal domain[1][3]. This leads to a stall in transcriptional elongation, particularly affecting genes with short-lived mRNA transcripts. Among the most critical of these are the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor c-Myc. The depletion of these proteins disrupts the cellular survival signaling, tipping the balance towards apoptosis, which is often characterized by the activation of caspases and subsequent cleavage of substrates like PARP[1][3].
This compound Treatment Duration and Apoptotic Response
The duration of treatment with a CDK9 inhibitor is a critical factor in the successful induction of apoptosis. The optimal treatment time can vary significantly depending on the cell line, the concentration of the inhibitor, and the half-life of the target anti-apoptotic proteins. Generally, a time-dependent increase in apoptosis is observed following treatment. For instance, some studies report significant apoptosis within 24 hours of treatment, while others may require up to 72 hours to observe a maximal effect. It is therefore crucial to perform a time-course experiment for each new cell line and inhibitor combination to determine the optimal window for apoptosis induction.
Data on Apoptosis Induction with CDK9 Inhibitors
The following table summarizes quantitative data from various studies on the induction of apoptosis by different CDK9 inhibitors in several cancer cell lines.
| CDK9 Inhibitor | Cell Line | Concentration | Treatment Duration | Observed Apoptotic Effect | Reference |
| SNS-032 | NALM6 (B-ALL) | 200 nM | 24 h | Significant increase in cleaved caspase 3 | [6] |
| SNS-032 | REH (B-ALL) | 200 nM | 24 h | Significant increase in cleaved caspase 3 | [6] |
| SNS-032 | SEM (B-ALL) | 350 nM | 24 h | Significant increase in cleaved caspase 3 | [6] |
| SNS-032 | RS4;11 (B-ALL) | 250 nM | 24 h | Significant increase in cleaved caspase 3 | [6] |
| SNS-032 | BT474 (Breast Cancer) | 50 nM | 72 h | Increased Annexin V positive cells | [7] |
| AZD4573 | NALM6 (B-ALL) | 5 nM | 24 h | Increased apoptosis with glycolysis inhibitors | [8] |
| AZD4573 | REH (B-ALL) | 10 nM | Not Specified | Dose-dependent increase in apoptosis | [6] |
| LY2857785 | S1T (ATL) | 1 µM | 24 h | 92.6% Annexin V positive cells | [1] |
| LY2857785 | MT-1 (ATL) | 1 µM | 24 h | 94.4% Annexin V positive cells | [1] |
| LY2857785 | MT-2 (ATL) | 1 µM | 24 h | 61.8% Annexin V positive cells | [1] |
| THAL-SNS-032 | BT474 (Breast Cancer) | 50 nM | 72 h | Increased Annexin V positive cells | [7] |
B-ALL: B-cell acute lymphocytic leukemia; ATL: Adult T-cell leukemia/lymphoma.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with CDK9 Inhibitor
-
Cell Seeding: Plate cells in appropriate cell culture vessels at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Cell Adhesion: For adherent cells, allow them to attach for 12-24 hours before treatment.
-
Inhibitor Preparation: Prepare a stock solution of the CDK9 inhibitor in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the CDK9 inhibitor. For suspension cells, add the concentrated inhibitor directly to the culture flask. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for the desired treatment durations (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Following incubation, harvest the cells for downstream analysis. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells. For suspension cells, collect the entire cell population.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample as described in Protocol 1.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment, wash the harvested cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Mcl-1, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Visualizations
Caption: CDK9 inhibition leads to apoptosis.
Caption: Workflow for assessing apoptosis.
References
- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 2. Cyclin-dependent kinase 9 may as a novel target in downregulating the atherosclerosis inflammation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot for Phospho-Serine2 RNAPII Following Cdk9-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Serine 2 on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII p-Ser2) by Western blot, following treatment of cells with the selective Cdk9 inhibitor, Cdk9-IN-9. This protocol is essential for researchers studying transcription elongation, gene regulation, and the efficacy of Cdk9 inhibitors in various biological contexts.
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] P-TEFb plays a crucial role in stimulating productive transcription elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), RPB1.[1][2] Specifically, Cdk9-mediated phosphorylation of Serine 2 (Ser2) within the heptapeptide repeats (YSPTSPS) of the RNAPII CTD is a critical step for the release of promoter-proximally paused RNAPII, allowing it to transition into a productive elongation complex.[1][4][5] This phosphorylation event also facilitates the recruitment of various RNA processing factors to the nascent transcript.[1][6]
Cdk9 inhibitors, such as this compound, are valuable tools for studying the dynamics of transcription and are being investigated as potential therapeutic agents, particularly in oncology. By inhibiting Cdk9 kinase activity, these compounds lead to a decrease in RNAPII p-Ser2 levels, which can be effectively monitored by Western blotting.[6][7][8] This application note provides a robust protocol for this purpose.
Signaling Pathway and Mechanism of Action
The signaling pathway illustrating the role of Cdk9 in RNAPII phosphorylation and the mechanism of action of this compound is depicted below. Cdk9, as part of the P-TEFb complex, is recruited to promoter-proximal regions where RNAPII has paused. Cdk9 then phosphorylates the Serine 2 residue of the RNAPII CTD, which is a key signal for the transition to productive transcription elongation. This compound acts as a potent and selective inhibitor of Cdk9, preventing this phosphorylation event and thereby trapping RNAPII in a paused state, leading to the suppression of transcription of downstream genes.
Experimental Protocol: Western Blot for p-Ser2 RNAPII
This protocol outlines the steps for cell treatment, lysate preparation, SDS-PAGE, protein transfer, and immunodetection of p-Ser2 RNAPII.
Materials and Reagents
-
Cell Lines: HeLa, HEK293, or other relevant cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: 4-12% gradient gels are recommended to resolve the large RPB1 subunit.
-
Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-RNAPII CTD repeat YSPTSPS (phospho S2) antibody (e.g., Abcam ab5095).
-
Mouse anti-RNAPII RPB1 (total RNAPII) antibody (e.g., Santa Cruz sc-9001).
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Tubulin).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Step-by-Step Procedure
-
Cell Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 1, 2, 4, 6 hours). A DMSO-treated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Ser2 RNAPII diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the process for total RNAPII and the loading control on the same or a stripped membrane.
-
-
Chemiluminescent Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure times to avoid signal saturation.
-
-
Data Analysis and Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-Ser2 RNAPII signal to the total RNAPII signal to account for any changes in overall RNAPII levels.
-
Further normalize to the loading control to ensure equal protein loading.
-
Express the results as a percentage of the DMSO-treated control.
-
Expected Results and Data Presentation
Treatment with this compound is expected to cause a dose- and time-dependent decrease in the levels of p-Ser2 RNAPII.[6] The total RNAPII levels should remain relatively unchanged over the short treatment course. The quantitative data can be summarized in a table for clear comparison.
| Treatment Group | Concentration (nM) | Treatment Time (hours) | Normalized p-Ser2 RNAPII Level (% of Control) | Standard Deviation |
| DMSO Control | 0 | 4 | 100 | ± 8.5 |
| This compound | 10 | 4 | 75 | ± 6.2 |
| This compound | 50 | 4 | 42 | ± 4.1 |
| This compound | 100 | 4 | 18 | ± 2.5 |
| This compound | 500 | 4 | 5 | ± 1.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific Cdk9 inhibitor used.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-Ser2 signal | Inactive primary antibody | Use a fresh or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| Phosphatase activity in lysate | Ensure fresh phosphatase inhibitors are added to the lysis buffer. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Multiple bands | Non-specific antibody binding | Optimize antibody dilution and blocking conditions. |
| Protein degradation | Use fresh protease inhibitors and handle samples on ice. |
By following this detailed protocol, researchers can reliably assess the in-cell activity of Cdk9 inhibitors like this compound and gain valuable insights into their effects on transcription elongation.
References
- 1. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
Application Notes and Protocols for Cdk9-IN-9 Chromatin Immunoprecipitation (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, facilitating the transition from promoter-proximal pausing to productive transcription elongation.[1][2][3] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1]
Cdk9-IN-9 is a potent and selective inhibitor of CDK9 with a reported IC50 of 1.8 nM. Its high selectivity and potency make it a valuable tool for studying the biological functions of CDK9 and for exploring its therapeutic potential. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins and histone modifications. When combined with the use of specific inhibitors like this compound, ChIP-seq can elucidate the direct effects of CDK9 inhibition on the chromatin landscape and transcriptional machinery.
These application notes provide a comprehensive guide for utilizing this compound in ChIP-seq experiments, including detailed protocols, data interpretation guidelines, and expected outcomes.
Mechanism of Action of CDK9 in Transcription
CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the P-TEFb complex.[4] P-TEFb is recruited to promoter-proximal regions where Pol II has initiated transcription but is paused due to the action of negative regulators like DSIF and NELF.[2][3] CDK9 then phosphorylates the Serine 2 residue of the Pol II CTD heptapeptide repeat, as well as subunits of DSIF and NELF.[5] This phosphorylation event leads to the dissociation of NELF and the conversion of DSIF into a positive elongation factor, thereby releasing the paused Pol II and allowing for productive elongation of the transcript.[5]
Inhibition of CDK9 with small molecules like this compound is expected to trap Pol II in a paused state at the promoter-proximal region of active genes. This leads to a characteristic redistribution of Pol II occupancy, with an accumulation at the transcription start site (TSS) and a concomitant decrease throughout the gene body.
Signaling Pathway of CDK9 in Transcriptional Elongation
The following diagram illustrates the central role of CDK9 in the regulation of transcriptional elongation.
Caption: CDK9 signaling pathway in transcriptional elongation.
Quantitative Data on the Effects of CDK9 Inhibition
The following tables summarize expected quantitative changes in ChIP-seq data upon treatment with a CDK9 inhibitor. The data is synthesized from multiple studies investigating the effects of various CDK9 inhibitors on RNA Polymerase II occupancy.
Table 1: Changes in RNA Polymerase II Occupancy at Different Genomic Regions
| Genomic Region | Expected Change in Pol II Occupancy | Fold Change Range | Reference |
| Promoter-Proximal (-50 to +300 bp from TSS) | Increase | 1.5 - 4.0 | [1][5] |
| Gene Body (>300 bp from TSS to TES) | Decrease | 0.2 - 0.7 | [1][5] |
| Transcription End Site (TES) | Decrease | 0.3 - 0.8 | [5] |
Table 2: Pausing Index Alterations Following CDK9 Inhibition
The pausing index is calculated as the ratio of Pol II density in the promoter-proximal region to the Pol II density in the gene body.
| Treatment | Pausing Index (Median) | Fold Change vs. Control | Reference |
| DMSO (Control) | 2.5 | - | |
| CDK9 Inhibitor | 8.0 | ~3.2 |
Experimental Protocols
This section provides a detailed protocol for performing a ChIP-seq experiment to assess the genome-wide occupancy of RNA Polymerase II following treatment with this compound.
Experimental Workflow
Caption: this compound ChIP-seq experimental workflow.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture cells (e.g., HeLa, HEK293T, or a cell line of interest) to ~80-90% confluency.
-
Treat cells with this compound at a final concentration determined by a dose-response curve (typically in the range of 10-100 nM). The IC50 of this compound is 1.8 nM, so a concentration of 10-20 times the IC50 is a good starting point.
-
Include a vehicle control (DMSO) treatment.
-
Incubation time can vary, but a short treatment of 1-4 hours is often sufficient to observe direct effects on Pol II occupancy.
2. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Preparation
-
Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).
4. Chromatin Shearing
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical for successful ChIP.
-
After sonication, centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
5. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-RNA Polymerase II antibody (e.g., antibodies against the N-terminus of RPB1 for total Pol II, or phospho-specific antibodies for Ser2-P or Ser5-P CTD) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
6. Washing
-
Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Perform a final wash with TE buffer.
7. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
8. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
9. Sequencing Library Preparation and Sequencing
-
Prepare sequencing libraries from the purified ChIP DNA and an input control sample according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
Perform next-generation sequencing on a suitable platform.
10. Data Analysis
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Conduct differential binding analysis between this compound treated and control samples to identify regions with significant changes in Pol II occupancy.
-
Generate metagene plots to visualize the average distribution of Pol II around TSSs and gene bodies.
-
Calculate the pausing index for each gene to quantify the effect of this compound on Pol II pausing.
Conclusion
This guide provides a comprehensive framework for conducting ChIP-seq experiments using the selective CDK9 inhibitor, this compound. By following these protocols and data analysis guidelines, researchers can effectively investigate the genome-wide consequences of CDK9 inhibition on transcription, providing valuable insights into gene regulation and the therapeutic potential of targeting CDK9. The expected outcome of this compound treatment is a global increase in RNA Polymerase II promoter-proximal pausing, a key indicator of on-target CDK9 inhibition. Careful experimental design and data analysis are crucial for obtaining high-quality, interpretable results.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9-dependent RNA polymerase II pausing controls transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PP2A-Integrator-CDK9 axis fine-tunes transcription and can be targeted therapeutically in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-9 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed data specifically detailing the use of Cdk9-IN-9 in xenograft mouse models is limited. The following application notes and protocols are based on established methodologies and published data for other highly selective CDK9 inhibitors. These should be considered as a representative guide and would require optimization for this compound.
Introduction to CDK9 Inhibition in Cancer Therapy
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[1] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling transcriptional elongation.[2][1] Many cancers are "addicted" to the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins such as Mcl-1 and MYC.[3] By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to cell cycle arrest and apoptosis in cancer cells.[2] This makes CDK9 an attractive target for cancer therapy, and several selective CDK9 inhibitors have shown potent anti-tumor efficacy in preclinical xenograft models.[4][5][6]
Mechanism of Action of CDK9 Inhibitors
CDK9 inhibitors are typically small molecules that competitively bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This leads to a cascade of downstream effects, ultimately resulting in cancer cell death.
Quantitative Data Summary (Representative Data from Selective CDK9 Inhibitors)
The following tables summarize the in vivo efficacy of various selective CDK9 inhibitors in different xenograft models. This data is intended to provide an expectation of the potential anti-tumor activity of a potent and selective CDK9 inhibitor.
Table 1: Efficacy of Selective CDK9 Inhibitors in Hematological Malignancy Xenograft Models
| CDK9 Inhibitor | Cancer Model | Mouse Strain | Dosing Regimen | Outcome | Reference |
| LDC526 | Chronic Lymphocytic Leukemia (CLL) | NSG | 75 mg/kg, daily for 5 days | 77% reduction of human CLL cells in spleens | [4] |
| AZD4573 | Acute Myeloid Leukemia (AML) PDX | - | - | >50% reduction of leukemic blasts in bone marrow in 5 of 9 models | [6] |
| JSH-150 | MV4-11 (AML) | - | 10 mg/kg | Almost complete suppression of tumor progression | [6] |
| AZD4573 | MV4-11 (AML) | - | 15 mg/kg, intermittent | Sustained tumor regression for >125 days | [6] |
Table 2: Efficacy of Selective CDK9 Inhibitors in Solid Tumor Xenograft Models
| CDK9 Inhibitor | Cancer Model | Mouse Strain | Dosing Regimen | Outcome | Reference |
| CDDD11-8 | Triple-Negative Breast Cancer (TNBC) | - | Orally administered | Inhibition of mammary intraductal tumor growth with no overt toxicity | [7] |
| LZT-106 | RKO (Colorectal Cancer) | - | - | Significant inhibition of tumor growth without obvious toxic effects | [6] |
| KB-0742 | Prostate Cancer | - | 25-30 mg/kg daily, oral | Significant reduction in tumor burden with good tolerance | [6] |
| SNS-032 | Esophageal SCC | - | - | Significant reduction in cell proliferation and induction of apoptosis | [8] |
Experimental Protocols
The following are detailed protocols for a xenograft mouse model study to evaluate the efficacy of a selective CDK9 inhibitor like this compound.
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the implantation of human cancer cells to generate subcutaneous tumors in immunocompromised mice.
Materials:
-
Human cancer cell line of interest (e.g., MV4-11 for AML, BT474 for breast cancer)
-
Immunocompromised mice (e.g., BALB/c nu/nu, NOD/SCID, or NSG), 4-6 weeks old, female
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (27-30 gauge)
-
Animal anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter. Adjust the cell suspension to the desired concentration (typically 1 x 107 to 5 x 107 cells/mL). Keep the cell suspension on ice.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method.
-
Shave the hair from the injection site (typically the right flank).
-
Disinfect the injection site with 70% ethanol.
-
-
Tumor Cell Implantation:
-
Gently lift the skin on the flank and insert the needle of a syringe containing the cell suspension (typically 100-200 µL) subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Carefully withdraw the needle.
-
-
Post-Implantation Monitoring:
-
Monitor the mice for recovery from anesthesia.
-
Check the injection site for any signs of infection.
-
Begin monitoring tumor growth 3-7 days post-implantation.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width2) two to three times per week.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
Protocol 2: In Vivo Administration and Efficacy Assessment of this compound
This protocol outlines the procedure for treating tumor-bearing mice with a CDK9 inhibitor and assessing its anti-tumor activity.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 5% DMSO in saline, or as recommended for the specific compound)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal balance
-
Calipers
Procedure:
-
Drug Formulation:
-
Prepare the this compound formulation at the desired concentration in the appropriate vehicle. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Ensure the solution is homogenous. Sonication may be required for some compounds.
-
-
Treatment Administration:
-
Weigh the mice daily or as required to adjust the dose based on body weight.
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection). The dosing schedule will need to be optimized (e.g., daily, twice daily, or intermittent).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress or toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
(Optional) Collect blood samples for pharmacokinetic analysis.
-
(Optional) Process tumors for pharmacodynamic analysis (e.g., Western blotting for p-RNAPII, Mcl-1, and MYC; immunohistochemistry for markers of proliferation and apoptosis).
-
(Optional) Collect major organs for histopathological analysis to assess toxicity.
-
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti-leukemic activity of a specific cyclin-dependent kinase 9 inhibitor in mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-9: A Potent Tool for Interrogating HIV-1 Transcription
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) transcription is a critical stage in the viral life cycle and presents a key target for therapeutic intervention. The cellular Cyclin-Dependent Kinase 9 (Cdk9), in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex is essential for the elongation of HIV-1 transcripts. The viral transactivator protein, Tat, recruits P-TEFb to the trans-activation response (TAR) element located at the 5' end of the nascent viral RNA. This recruitment leads to the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) by Cdk9, a pivotal step that promotes processive transcription of the integrated provirus.
Cdk9-IN-9 is a highly potent and selective small molecule inhibitor of Cdk9. Its high affinity and specificity make it an invaluable research tool for dissecting the molecular mechanisms of HIV-1 transcription and for evaluating Cdk9 as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to study its effects on HIV-1 transcription and replication.
Data Presentation
The following tables summarize the known biochemical potency of this compound and provide a template for researchers to tabulate their experimental findings when assessing its anti-HIV-1 activity.
Table 1: Biochemical Potency of this compound
| Kinase | IC50 (nM) | Selectivity (vs. Cdk2) |
| Cdk9 | 1.8 | ~86-fold |
| Cdk2 | 155 | - |
Data obtained from MedChemExpress.
Table 2: Template for Cellular Anti-HIV-1 Activity of this compound
| Assay | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-1 LTR-Luciferase | TZM-bl | User Data | User Data | User Data |
| p24 Antigen Production | Jurkat | User Data | User Data | User Data |
| Viral Replication | PBMCs | User Data | User Data | User Data |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Cdk9 in HIV-1 transcription and the general workflow for evaluating Cdk9 inhibitors.
Figure 1. Cdk9-mediated HIV-1 transcription signaling pathway.
Figure 2. Experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound against HIV-1 transcription are provided below.
In Vitro Cdk9/Cyclin T1 Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the Cdk9/Cyclin T1 complex.
Materials:
-
Recombinant active Cdk9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration of ≤1%.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of Cdk9/Cyclin T1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km for Cdk9.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
HIV-1 LTR-Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to inhibit Tat-dependent transcription from the HIV-1 Long Terminal Repeat (LTR) promoter.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter cassette)
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant HIV-1 Tat protein or a Tat-expressing plasmid
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
96-well cell culture plates
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours prior to transfection or addition of Tat.
-
Induce transcription by adding recombinant Tat protein to the culture medium or by transfecting a Tat-expressing plasmid.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.
-
Calculate the percent inhibition of LTR-driven luciferase expression for each this compound concentration and determine the EC50 value.
HIV-1 p24 Antigen ELISA
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication, in infected cells treated with this compound.
Materials:
-
HIV-1 infectable cell line (e.g., Jurkat T cells, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock (e.g., NL4-3)
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
HIV-1 p24 Antigen ELISA kit
-
96-well plates
Procedure:
-
Infect Jurkat cells or activated PBMCs with an appropriate multiplicity of infection (MOI) of HIV-1.
-
After 2-4 hours, wash the cells to remove the viral inoculum and resuspend them in fresh medium containing serial dilutions of this compound.
-
Culture the infected cells for 3-5 days.
-
Collect the culture supernatant at various time points.
-
Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's protocol.
-
Determine the EC50 of this compound for the inhibition of HIV-1 replication.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to general cellular toxicity.
Materials:
-
The same cell lines used in the antiviral assays (e.g., TZM-bl, Jurkat, PBMCs)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at the same density as in the antiviral assays.
-
Treat the cells with a range of concentrations of this compound identical to those used in the efficacy studies.
-
Incubate for the same duration as the antiviral assays.
-
Measure cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50) of this compound.
-
The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.
Conclusion
This compound is a powerful and selective research tool for investigating the role of Cdk9 in HIV-1 transcription. The protocols outlined in these application notes provide a comprehensive framework for characterizing the anti-HIV-1 activity of this compound, from its direct enzymatic inhibition to its effects in cell-based models of HIV-1 replication. By following these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of targeting Cdk9 in the fight against HIV/AIDS.
Application Notes and Protocols: CDK9 Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In conjunction with its cyclin T1 partner, it forms the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the productive elongation of mRNA transcripts.[1][2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and MCL-1.[3][4][5] This reliance makes CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to the downregulation of these key survival proteins, inducing apoptosis in cancer cells.[6][7]
Preclinical and clinical studies have demonstrated that while CDK9 inhibitors show promise as monotherapies, their true potential may lie in combination with other anticancer agents.[3][4][5] Combination therapies can enhance efficacy, overcome resistance mechanisms, and potentially allow for lower, less toxic doses of each agent.[2] This document provides an overview of the application of CDK9 inhibitors in combination with other cancer drugs, including detailed protocols for key experiments and a summary of reported synergistic effects. While specific data for Cdk9-IN-9 is limited in the public domain, the principles and protocols outlined here are broadly applicable to the class of selective CDK9 inhibitors.
Rationale for Combination Therapies
The primary rationale for using CDK9 inhibitors in combination therapies is to exploit synergistic mechanisms of action. Several key combination strategies have emerged from preclinical and clinical research:
-
Targeting Apoptotic Pathways: A prominent strategy involves combining CDK9 inhibitors with BCL-2 family inhibitors. CDK9 inhibition downregulates the anti-apoptotic protein MCL-1, a common resistance mechanism to BCL-2 inhibitors like venetoclax. This dual targeting of the apoptotic machinery has shown significant synergy in hematological malignancies.[8][9]
-
Inducing Synthetic Lethality: In combination with PARP inhibitors, CDK9 inhibitors can induce a state of homologous recombination deficiency (HRD) by downregulating the expression of key DNA repair proteins like BRCA1.[10][11] This can sensitize tumors that are proficient in homologous recombination to PARP inhibition, thereby expanding the utility of this class of drugs.[10]
-
Co-targeting Transcriptional Addiction: Combining CDK9 inhibitors with BET inhibitors (e.g., JQ1) offers a powerful approach for cancers driven by transcriptional dysregulation, such as MLL-rearranged leukemias. Both CDK9 and BET proteins are crucial for the expression of oncogenes like MYC, and their simultaneous inhibition can lead to a more profound and durable anti-tumor response.[12][13]
-
Enhancing Chemotherapy-Induced Apoptosis: CDK9 inhibitors have been shown to potentiate the effects of traditional cytotoxic chemotherapies, such as cisplatin and fludarabine, by lowering the threshold for apoptosis.[14]
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition can be leveraged in combination therapies.
Caption: CDK9 signaling pathway and points of therapeutic intervention.
Quantitative Data Summary
The following tables summarize the synergistic effects of CDK9 inhibitors in combination with other anticancer agents as reported in preclinical studies.
Table 1: CDK9 Inhibitors in Combination with BCL-2 Inhibitors
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| Dinaciclib | ABT-747, A-1331852 (Bcl-xL inhibitors) | Soft-Tissue Sarcoma | Overcame tolerance to Dinaciclib, inducing massive cell death (95% after 24h). | [15] |
| A-1467729, A-1592668 | Venetoclax | Mantle Cell Lymphoma (MCL) | Synergistically induced apoptosis in MCL cell lines and primary samples. | [8] |
| Voruciclib | Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic antileukemic activity in cell lines and primary patient samples through downregulation of Mcl-1 and c-Myc. | [9] |
| Fadraciclib (CYC065) | Venetoclax | Chronic Lymphocytic Leukemia (CLL) | Exerted synergistic effects and overcame microenvironment-mediated protection. | [3][16] |
| Atuveciclib (BAY 1143572) | Venetoclax | T-cell Prolymphocytic Leukemia | Achieved a higher antileukemic effect. | [17] |
Table 2: CDK9 Inhibitors in Combination with PARP Inhibitors
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| CDKI-73 | Olaparib | BRCA1 wild-type Ovarian Cancer | Significantly suppressed cell viability, colony formation, and induced apoptosis. Combination treatment reduced tumor growth in xenograft models. | [10][11] |
| Harmine | Olaparib | BRCA1/2 wild-type Ovarian Cancer | Harmine inhibited homologous recombination activity, sensitizing cells to olaparib. | [18] |
| Dual CDK9/PARP inhibitors (compounds 31, 34, 36) | N/A (single molecule) | Multiple cancer cell lines | Exhibited potent and balanced inhibitory activity against both CDK9 and PARP1. | [19] |
Table 3: CDK9 Inhibitors in Combination with Other Agents
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| CDKI-73 | JQ1 (BET inhibitor) | MLL-rearranged Acute Leukemia | Synergistic in vitro and in vivo efficacy. | [12] |
| SNS-032 | Cisplatin | Esophageal Squamous Cell Carcinoma | Enhanced chemotherapy-driven apoptosis. | [14] |
| LDC000067 | Cisplatin | Medulloblastoma | Reduced medulloblastoma cell growth. | [17] |
| LDC000067 | JQ1 (BRD4 inhibitor) | Medulloblastoma, Nut Midline Carcinoma | Reduced cell growth, migration, and gene expression. | [17] |
| Enitociclib | Bortezomib, Lenalidomide, Pomalidomide | Multiple Myeloma | Preclinical studies suggest synergistic potential. | [20] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the synergistic effects of CDK9 inhibitors in combination therapies.
Protocol 1: Cell Viability and Synergy Assessment
This protocol outlines the procedure for determining the effect of drug combinations on cell proliferation and quantifying synergy.
Caption: Workflow for cell viability and synergy assessment.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
CDK9 inhibitor (e.g., this compound)
-
Combination drug (e.g., Venetoclax, Olaparib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
-
Plate reader (luminometer or spectrophotometer)
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the CDK9 inhibitor and the combination drug, both individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the prepared drug solutions. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use the Chou-Talalay method (e.g., with CompuSyn software) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to assess the on-target effects of CDK9 inhibition by measuring the levels of downstream proteins.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-c-MYC, anti-p-RNAPII Ser2, anti-BRCA1, anti-cleaved PARP, anti-cleaved Caspase-3)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol is for evaluating the in vivo efficacy of the drug combination.
Caption: Workflow for in vivo xenograft studies.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Cancer cell line of interest
-
CDK9 inhibitor and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment cohorts:
-
Vehicle control
-
CDK9 inhibitor alone
-
Combination drug alone
-
CDK9 inhibitor + combination drug
-
-
Treatment Administration: Administer the treatments according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week.
-
Endpoint: Continue the experiment until tumors in the control group reach a maximum allowable size or for a predetermined duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream effects (e.g., Western blot for MCL-1, immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the combination therapy compared to single agents.
Conclusion
The available evidence strongly suggests that CDK9 inhibitors are promising candidates for combination therapies in a variety of cancer types. Their ability to downregulate key survival proteins like MCL-1 and c-MYC, as well as DNA repair proteins like BRCA1, provides a strong rationale for combining them with BCL-2 inhibitors, PARP inhibitors, BET inhibitors, and conventional chemotherapy. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to systematically evaluate the synergistic potential of CDK9 inhibitors, such as this compound, in combination with other anticancer agents. Through rigorous preclinical evaluation, novel and effective combination therapies can be identified and advanced toward clinical application.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. CDK9 Inhibitors: A promising combination partner in treating haematological malignancies - ecancer [ecancer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 14. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of CDK and Bcl-2 inhibitors in the treatment of soft-tissue sarcomas. - ASCO [asco.org]
- 16. oncotarget.com [oncotarget.com]
- 17. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting CDK9 With Harmine Induces Homologous Recombination Deficiency and Synergizes With PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of dual CDK9/PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cdk9-IN-9 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc.[1][2][3] Inhibition of Cdk9 has emerged as a promising therapeutic strategy in various cancers.[3][4] Cdk9 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[1][2][5]
These application notes provide detailed protocols for the analysis of cells treated with the Cdk9 inhibitor, Cdk9-IN-9, using flow cytometry. The primary applications covered are the assessment of apoptosis via Annexin V and Propidium Iodide (PI) staining and the analysis of cell cycle distribution.
Cdk9 Signaling Pathway
The diagram below illustrates the central role of Cdk9 in transcriptional regulation. Cdk9, as part of the P-TEFb complex, is activated and phosphorylates RNA Polymerase II, promoting the transcription of genes essential for cell survival and proliferation. Inhibition of Cdk9 by compounds like this compound blocks this process, leading to a downstream cascade that can result in cell cycle arrest and apoptosis.
Caption: Cdk9 Signaling Pathway and Point of Inhibition.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound prior to flow cytometry analysis. The optimal cell line, seeding density, and inhibitor concentration should be determined empirically for each experimental system.
Materials:
-
Cell line of interest (e.g., B-cell acute lymphocytic leukemia (B-ALL) cell lines like NALM6, REH, SEM, RS4;11 or breast cancer cell lines like BT474)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Multi-well plates or culture flasks
Procedure:
-
Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of this compound used.
-
Treat the cells by replacing the existing medium with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
II. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound treated cells using Annexin V to identify externalized phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[6][7]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment. For suspension cells, gently pellet by centrifugation. For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells with trypsin-EDTA. Combine the detached cells with the supernatant and pellet by centrifugation.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
III. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound treated cells by staining the cellular DNA with PI.[8][9][10]
Materials:
-
This compound treated and control cells
-
Cold PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cells once with cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Pellet the fixed cells by centrifugation and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Data Interpretation: The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram outlines the general workflow for the flow cytometry analysis of cells treated with this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Data Presentation
Table 1: Apoptosis Induction by this compound in B-ALL Cell Lines
The following table presents representative data on the percentage of apoptotic cells in various B-ALL cell lines after treatment with a Cdk9 inhibitor (data modeled after studies with SNS-032).[1]
| Cell Line | Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| NALM6 | Vehicle (DMSO) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound (200 nM) | 15.7 ± 2.1 | 8.2 ± 1.5 | 23.9 ± 3.6 | |
| REH | Vehicle (DMSO) | 3.1 ± 0.6 | 2.2 ± 0.4 | 5.3 ± 1.0 |
| This compound (200 nM) | 18.3 ± 2.5 | 10.5 ± 1.8 | 28.8 ± 4.3 | |
| SEM | Vehicle (DMSO) | 1.9 ± 0.4 | 1.5 ± 0.2 | 3.4 ± 0.6 |
| This compound (350 nM) | 12.4 ± 1.9 | 7.1 ± 1.2 | 19.5 ± 3.1 | |
| RS4;11 | Vehicle (DMSO) | 2.8 ± 0.7 | 2.0 ± 0.5 | 4.8 ± 1.2 |
| This compound (250 nM) | 14.9 ± 2.2 | 9.3 ± 1.6 | 24.2 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of this compound Treated Cells
This table shows a representative example of the effect of a Cdk9 inhibitor on the cell cycle distribution of cancer cells (data modeled after studies with flavopiridol and SNS-032).[8][10]
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| KMH2 | Vehicle (DMSO) | 45.2 ± 3.5 | 35.8 ± 2.9 | 19.0 ± 2.1 |
| This compound (125 nM) | 62.7 ± 4.1 | 18.3 ± 2.5 | 19.0 ± 2.3 | |
| SU-DHL-4 | Vehicle (DMSO) | 50.1 ± 4.2 | 30.5 ± 3.1 | 19.4 ± 2.5 |
| This compound (200 nM) | 68.3 ± 5.0 | 15.2 ± 2.2 | 16.5 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the cellular effects of the Cdk9 inhibitor, this compound. By utilizing flow cytometry for apoptosis and cell cycle analysis, valuable insights into the mechanism of action of this compound can be obtained, which is crucial for its development as a potential therapeutic agent. The quantitative data presented in the tables serve as a reference for expected outcomes and facilitate the comparison of results across different experimental conditions.
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cdk9-IN-9 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a member of the cyclin-dependent kinase (CDK) family.[1][2] It forms the catalytic core of the positive Transcription Elongation Factor b (P-TEFb) complex, which, along with a cyclin partner (typically Cyclin T1, T2, or K), phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[3][4][5][6] This action releases Pol II from promoter-proximal pausing, enabling the productive elongation of mRNA transcripts.[3][4] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, cardiac hypertrophy, and HIV infection, making it a compelling target for therapeutic intervention.[5][7][8]
High-throughput screening (HTS) is a critical methodology in drug discovery for identifying and characterizing novel inhibitors.[9] Cdk9-IN-9 is a potent and selective small molecule inhibitor of CDK9.[10] These application notes provide a detailed overview of the use of this compound and similar compounds in HTS assays, including experimental protocols and data presentation guidelines.
This compound: A Potent and Selective Probe
This compound is a potent inhibitor of CDK9 with an IC50 of 1.8 nM.[10] It demonstrates significant selectivity for CDK9 over other kinases, such as CDK2 (IC50 = 155 nM).[10] This selectivity is crucial for minimizing off-target effects and for its use as a chemical probe to specifically interrogate CDK9 function. The compound has shown anti-proliferative activity across a range of cancer cell lines, underscoring its therapeutic potential.[10]
The Cdk9 Signaling Pathway
CDK9 activity is central to the regulation of gene transcription. In its active state, the P-TEFb complex (CDK9/Cyclin T1) is recruited to gene promoters. It phosphorylates negative elongation factors (NELF) and the DRB-sensitivity inducing factor (DSIF), causing NELF to dissociate from the transcription machinery.[3][4] Subsequently, P-TEFb phosphorylates Serine 2 (Ser2) of the Pol II C-terminal domain (CTD), which promotes transcriptional elongation.[3][5] The activity of P-TEFb is itself regulated by its sequestration into an inactive complex, the 7SK snRNP, which includes HEXIM1/2 proteins.[4][5][11] Various cellular signals can trigger the release of active P-TEFb from this inhibitory complex.[5]
Data Presentation: Comparative Inhibitor Activity
Quantitative data from HTS assays should be presented in a clear, tabular format to allow for easy comparison of compound potencies and selectivities. Below is a sample table summarizing the activity of this compound and other well-characterized CDK9 inhibitors.
| Compound | Target | Assay Type | IC50 | Cellular Activity (IC50) | Cell Line | Reference |
| This compound | CDK9/CycT1 | Biochemical | 1.8 nM | 4.4 nM | HeLa | [10] |
| CDK2 | Biochemical | 155 nM | 1.2 nM | B16F10 | [10] | |
| NVP-2 | CDK9/CycT1 | Biochemical | 0.514 nM | 9 nM | MOLT4 | [12][13][14] |
| CDK1/CycB | Biochemical | 584 nM | - | - | [13] | |
| CDK2/CycA | Biochemical | 706 nM | - | - | [13] | |
| LDC000067 | CDK9/CycT1 | Biochemical | 44 nM | Induces Apoptosis | mESCs, HeLa | [15][16][17] |
| CDK2 | Biochemical | ~2.4 µM | - | - | [15][17] | |
| CDK1 | Biochemical | ~5.5 µM | - | - | [18] | |
| Flavopiridol | CDK9 | Biochemical | - | - | - | [19][20][21] |
| CDK1 | Biochemical | 30 nM | - | - | [22] | |
| CDK2 | Biochemical | 170 nM | - | - | [22] | |
| CDK4 | Biochemical | 100 nM | - | - | [22] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Data is compiled for comparative purposes.
High-Throughput Screening Workflow
A typical HTS campaign to identify or characterize CDK9 inhibitors involves several stages, from primary screening of a large compound library to detailed mechanistic studies of confirmed hits.
Experimental Protocols
The following protocols are representative methodologies for screening and characterizing CDK9 inhibitors like this compound in a high-throughput format.
Protocol 1: Biochemical HTS Assay for CDK9 Activity (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[23][24]
Objective: To determine the in vitro potency (IC50) of test compounds against the CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 complex (e.g., BPS Bioscience #40307)
-
Kinase Substrate Peptide (e.g., CDK Substrate Peptide 2)
-
ATP, high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)
-
Test compound (e.g., this compound) serially diluted in 100% DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega #V6930)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound (e.g., 11 points, 1:3 dilution starting from 10 µM) in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 20-50 nL of diluted compound and DMSO (for positive and negative controls) to a 384-well assay plate.
-
-
Enzyme/Substrate Preparation:
-
Thaw all reagents on ice.
-
Prepare a 2X Master Mix of CDK9/Cyclin T1 and substrate peptide in Kinase Assay Buffer. The final concentration in the assay should be optimized (e.g., 1-5 nM for enzyme, 0.2 µg/µl for substrate).
-
-
Enzyme Reaction Initiation:
-
Add 5 µL of the 2X Enzyme/Substrate Master Mix to each well of the compound-containing plate.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ATP for CDK9 (typically 10-25 µM).
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently for 30 seconds.
-
-
Incubation:
-
Cover the plate and incubate at 30°C for 60 minutes.
-
-
Reaction Termination and Signal Generation:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO, 0% inhibition) and low (no enzyme or potent inhibitor, 100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Anti-Proliferation Assay (Luminescence-Based)
This protocol measures the effect of a compound on cell viability, a common secondary assay to confirm the cellular activity of a biochemical hit.[25]
Objective: To determine the anti-proliferative activity (GI50) of this compound in a cancer cell line.
Materials:
-
HeLa or other susceptible cancer cell line[10]
-
Appropriate cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound (e.g., this compound) serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega #G7570)
-
White, opaque 96-well or 384-well clear-bottom cell culture plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Signal Generation:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each concentration relative to vehicle-treated controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound serves as a valuable tool for studying the biological roles of CDK9 and as a starting point for the development of therapeutics. The protocols and workflows described here provide a robust framework for utilizing this compound and other potent inhibitors in high-throughput screening campaigns. By employing sensitive biochemical assays for primary screening and confirming hits in relevant cellular models, researchers can efficiently identify and characterize novel modulators of the CDK9 pathway for further drug development.
References
- 1. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. P-TEFb- the final frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-TEFb - Wikipedia [en.wikipedia.org]
- 5. P-TEFb as A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 9. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flavopiridol protects against inflammation by attenuating leukocyte-endothelial interaction via inhibition of cyclin-dependent kinase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models | PLOS One [journals.plos.org]
- 21. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Systematic Kinase Inhibitor Profiling Identifies CDK9 as a Synthetic Lethal Target in NUT Midline Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk9-IN-9 solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Cdk9-IN-9?
A1: Based on data from similar Cdk9 inhibitors, the recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use anhydrous (dry) and high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many small molecules.[1][2][3]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving the compound, you can try the following methods:
-
Ultrasonication: Place the vial in an ultrasonic water bath for several minutes. This uses sound energy to agitate the solvent and break up compound aggregates, aiding dissolution.[1][2][3][4]
-
Gentle Warming: Briefly warm the solution to 37°C (or up to 80°C for certain compounds like Cdk9-IN-8) and vortex intermittently.[1] Be cautious with the temperature and duration to avoid compound degradation. Always refer to the manufacturer's stability data if available.
-
Re-evaluate Concentration: You may be attempting to make a stock solution that is above the compound's solubility limit. Refer to the table below for typical solubility ranges of related compounds and consider preparing a less concentrated stock solution.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended. Most small molecule kinase inhibitors, including the Cdk9-IN series, have very poor solubility in aqueous solutions. For instance, Cdk9-IN-8 is reported to be insoluble in water (< 0.1 mg/mL).[1] The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer or media for the final working concentration.
Q4: My compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To prevent this:
-
Lower the Final Concentration: Ensure the final concentration of the inhibitor in your assay is well below its aqueous solubility limit.
-
Increase Final DMSO Percentage: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent toxicity. However, ensuring a minimal amount (e.g., 0.1%) can help keep the compound in solution.
-
Dilute Serially: Instead of a large single dilution, perform serial dilutions of your DMSO stock into the aqueous medium. Pipette the DMSO stock directly into the medium with vigorous vortexing or mixing to ensure rapid dispersion.
-
Use a Surfactant or Carrier: For in vivo studies, formulation aids like Tween-80, PEG300, or SBE-β-CD are often used to improve solubility.[2][4]
Troubleshooting Guide
This workflow provides a step-by-step guide to addressing common solubility challenges.
Caption: A troubleshooting workflow for dissolving this compound.
Quantitative Data: Solubility of Related Cdk9 Inhibitors
The following table summarizes the reported solubility of various Cdk9 inhibitors in DMSO. This data can be used as a guideline for preparing stock solutions.
| Compound Name | Molecular Weight | Recommended Solvent | Solubility in DMSO | Reference |
| Cdk9-IN-7 | 547.71 g/mol | DMSO | 62.5 mg/mL (114.11 mM) | [4] |
| Cdk9-IN-8 | 569.69 g/mol | DMSO | 5.2 mg/mL (9.13 mM) | [1] |
| Cdk9-IN-11 | 371.43 g/mol | DMSO | 100 mg/mL (269.23 mM) | [3] |
| Cdk9-IN-15 | 293.34 g/mol | DMSO | 125 mg/mL (426.13 mM) | [2] |
| Cdk9 Inhibitor II | 218.22 g/mol | DMSO | 10 mg/mL | [5] |
Note: Solubility can be lot-dependent. "Need ultrasonic" or "warming" indicates that these techniques may be required to achieve the listed concentration.[1][2][3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Before opening, briefly centrifuge the vial of the Cdk9 inhibitor powder to ensure all the material is at the bottom.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 100,000
-
Example (for 1 mg of Cdk9-IN-7, MW = 547.71): Volume = [1 / 547.71] * 100,000 ≈ 182.6 µL of DMSO.
-
-
Dissolution: Carefully add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
Troubleshooting: If the compound does not fully dissolve, refer to the troubleshooting workflow above (e.g., sonication, gentle warming).
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Vendor datasheets suggest stability for 6 months to 2 years at these temperatures.[1][2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of your DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): Prepare an intermediate dilution of your stock solution in cell culture medium. For example, to get a 10 µM final concentration from a 10 mM stock, you could first dilute 2 µL of the 10 mM stock into 198 µL of medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plate wells. For example, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of cells in medium to achieve a final volume of 100 µL and a final inhibitor concentration of 10 µM.
-
Mixing: Mix immediately and gently by swirling the plate or by gently pipetting up and down to ensure homogeneity and prevent precipitation. The final DMSO concentration should be kept consistent across all treatments, including the vehicle control (e.g., 0.1%).
Signaling Pathway and Mechanism of Action
CDK9 (Cyclin-Dependent Kinase 9) is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which releases it from a paused state near the promoter of genes, allowing for productive transcript elongation to occur. By inhibiting the kinase activity of CDK9, this compound prevents this phosphorylation event, leading to a halt in transcription, particularly of genes with short-lived mRNA transcripts, such as the anti-apoptotic protein Mcl-1. This ultimately induces apoptosis in cancer cells dependent on high transcriptional activity.
Caption: The CDK9 signaling pathway in transcriptional elongation.
References
Cdk9-IN-9 off-target effects beyond CDK2
Welcome to the technical support center for Cdk9-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate smooth and accurate experimentation. While this compound is designed for high selectivity towards CDK9, understanding its potential off-target effects is crucial for interpreting experimental results correctly. This guide focuses on off-target activities beyond CDK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] By binding to the ATP pocket of CDK9, the inhibitor prevents the phosphorylation of key substrates, primarily the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2).[3][4] This inhibition prevents the release of paused RNAPII, thereby blocking transcriptional elongation of many genes, particularly those with short-lived mRNA transcripts, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[2][5]
Q2: What are the potential off-target kinases for this compound besides CDK2?
A2: While this compound is highly selective, comprehensive kinase profiling has identified potential off-target activities at higher concentrations. Due to the conserved nature of the ATP-binding site among kinases, some cross-reactivity can be expected.[6] Based on data from similar selective CDK9 inhibitors, potential off-targets to consider include other members of the CDK family like CDK7 and other kinases such as DYRK1B.[1][3] It is essential to consult the specific kinase selectivity profile for the batch of this compound you are using.
Q3: How can I distinguish between on-target CDK9 effects and off-target effects in my cellular experiments?
A3: Differentiating on-target from off-target effects is a critical step in validating your results. A multi-pronged approach is recommended:
-
Dose-Response Correlation: Correlate the phenotypic effect (e.g., apoptosis, cell cycle arrest) with the IC50 for CDK9 inhibition and the IC50 for inhibition of the on-target biomarker (pSer2 of RNAPII). Effects occurring at concentrations significantly higher than the CDK9 IC50 may be due to off-target activity.
-
Use of a Structurally Unrelated CDK9 Inhibitor: A powerful validation technique is to replicate key findings with a second, structurally distinct CDK9 inhibitor. If the same biological effect is observed, it is more likely to be an on-target phenomenon.
-
Rescue Experiments: If possible, expressing a drug-resistant mutant of CDK9 should rescue the on-target phenotype but not the effects caused by off-target inhibition.
-
Direct Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or chemical proteomics to confirm that this compound is engaging with CDK9 at the effective concentrations in your cell model.[3]
Q4: Why is there a discrepancy between the biochemical IC50 of this compound and its effective concentration in cell-based assays (EC50)?
A4: Discrepancies between biochemical (enzymatic) IC50 values and cell-based EC50 values are common and can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, whereas intracellular ATP levels are much higher (in the millimolar range). An ATP-competitive inhibitor like this compound will appear less potent in a cellular environment.[6]
-
Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target. Poor permeability can lead to a higher EC50.
-
Efflux Pumps: Cancer cells can express drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, reducing its effective intracellular concentration.
-
Off-Target Effects: In some cases, the observed cellular phenotype might be the result of the inhibitor acting on a more sensitive off-target kinase, leading to a lower EC50 than expected for CDK9 inhibition alone.
Quantitative Data Summary
The following tables provide representative data for this compound. Note that these values can vary slightly between batches and experimental conditions.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK9/CycT1) |
| CDK9/CycT1 | <1 | - |
| DYRK1B | 350 | >350 |
| CDK7/CycH | >10,000 | >10,000 |
| CDK1/CycB | >10,000 | >10,000 |
| GSK3β | >10,000 | >10,000 |
Data is representative and based on profiles of highly selective CDK9 inhibitors like NVP-2.[1][3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation |
| MOLT-4 | Acute Lymphoblastic Leukemia | 25 |
| HCT116 | Colorectal Carcinoma | 65 |
| MDA-MB-231 | Breast Cancer | 80 |
Cell proliferation was measured after 72 hours of continuous exposure.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High level of apoptosis at concentrations below the cellular IC50 for CDK9 inhibition. | The phenotype may be driven by a potent off-target effect. | 1. Perform a dose-response analysis of on-target (pSer2 RNAPII) and off-target biomarkers. 2. Profile the inhibitor against a broad kinase panel to identify potential off-targets. 3. Confirm the phenotype with a structurally unrelated CDK9 inhibitor. |
| Inconsistent or no reduction in RNAPII Ser2 phosphorylation after treatment. | 1. Inhibitor is not entering the cells or is being effluxed. 2. Suboptimal lysis buffer or antibody for Western blot. 3. Cell line is resistant to CDK9 inhibition. | 1. Verify cell permeability. Test in cell lines with known efflux pump expression. 2. Optimize Western blot protocol. Ensure phosphatase inhibitors are in the lysis buffer. 3. Confirm CDK9 expression in your cell line. |
| Unexpected activation or inhibition of a signaling pathway (e.g., MAPK, PI3K). | This is a strong indicator of an off-target effect. | 1. Review the kinase selectivity profile of this compound. 2. Use targeted inhibitors for the unexpected pathway to see if it recapitulates the phenotype. 3. Perform a phosphoproteomics study to get an unbiased view of signaling changes.[7] |
| Cellular phenotype does not correlate with the downregulation of known CDK9 target genes like MYC or MCL1. | 1. The phenotype in your specific cell model is independent of MYC/Mcl-1. 2. The effect is due to inhibition of an off-target kinase. | 1. Perform RNA-sequencing to identify the transcriptional changes that are occurring. 2. Investigate the role of potential off-targets (e.g., DYRK1B) in your cellular context. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 of this compound against CDK9 and other kinases. It measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant Kinase (e.g., CDK9/Cyclin T1)
-
Kinase-specific peptide substrate
-
Kinase Assay Buffer (with DTT)
-
ATP solution
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for RNAPII Ser2 Phosphorylation
This protocol assesses the on-target activity of this compound in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplies
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total-RNAPII, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 250, 1000 nM) for a defined period (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with 100 µL of supplemented RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-pSer2 RNAPII) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total RNAPII and a loading control to ensure equal loading.
Visualizations: Pathways and Workflows
Caption: CDK9/P-TEFb signaling pathway and point of inhibition.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Analog-sensitive cell line identifies cellular substrates of CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cdk9-IN-9 concentration for maximum efficacy
Welcome to the technical support center for Cdk9-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum efficacy and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2] P-TEFb plays a critical role in gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors like DSIF and NELF.[3][4] This phosphorylation event releases RNAP II from a paused state, allowing for productive transcript elongation.[2] By inhibiting CDK9, this compound prevents this phosphorylation step, leading to a halt in transcription, particularly of genes with short-lived mRNA and protein products. Many of these genes, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC, are critical for cancer cell survival.[4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor for CDK9. Its potency and selectivity are highlighted by its half-maximal inhibitory concentration (IC50) values.
Q3: What are the key downstream markers to validate this compound activity?
A3: To confirm that this compound is engaging its target and eliciting the expected biological response, researchers should monitor key downstream biomarkers. The most direct and reliable markers include:
-
Phospho-RNA Polymerase II (Ser2): A primary substrate of CDK9. A decrease in the phosphorylation at the Serine 2 position of the RNAP II CTD is a direct indicator of target engagement.
-
Mcl-1 Protein Levels: The Mcl-1 protein has a very short half-life, making its expression highly dependent on continuous transcription. Inhibition of CDK9 rapidly decreases Mcl-1 mRNA and protein levels.
-
MYC Protein Levels: Similar to Mcl-1, MYC is an oncogene with a short half-life, and its expression is sensitive to transcriptional inhibition by CDK9 inhibitors.
Quantitative Data Summary
Quantitative data from in vitro and cell-based assays are crucial for designing experiments. The tables below summarize key values for this compound and provide recommended starting concentrations for common experimental setups.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Notes |
| CDK9 | 1.8 | High potency and primary target.[1] |
| CDK2 | 155 | ~86-fold less potent than against CDK9, indicating good selectivity.[1] |
Table 2: Recommended Starting Concentration Ranges for Cell-Based Assays
| Assay Type | Concentration Range | Rationale |
| Target Engagement (p-RNAPII) | 10 - 200 nM | A low concentration range is often sufficient to observe direct target phosphorylation within a short timeframe (1-6 hours). |
| Cell Viability / Proliferation | 50 nM - 5 µM | A broader range is needed to determine the dose-response effect over longer incubation periods (24-72 hours). |
| Apoptosis Induction | 100 nM - 2 µM | Concentrations that effectively inhibit transcription of survival proteins are required to induce apoptosis. |
| Mechanism of Action Studies | 50 - 500 nM | This mid-range is typically effective for observing downstream effects like Mcl-1 or MYC depletion without inducing widespread, acute toxicity. |
Visualizing Key Processes
Diagrams can clarify complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
Cdk9 Signaling Pathway and Point of Inhibition
This diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional elongation and how this compound intervenes.
Caption: this compound inhibits the kinase activity of the P-TEFb complex.
Experimental Workflow: Dose-Response Curve Generation
This workflow outlines the key steps for determining the IC50 of this compound in a cell viability assay.
Caption: Workflow for determining IC50 using a cell viability assay.
Experimental Protocols
Protocol 1: Determining Cell Viability IC50 using MTT Assay
This protocol provides a step-by-step guide to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of media).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to create 2X working solutions. A common starting point for the highest concentration is 10 µM (final concentration).
-
Remove media from the cells and add 100 µL of the compound-containing media (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized values against the logarithmic concentration of this compound and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Validating Target Inhibition by Western Blot
This protocol details how to confirm the on-target activity of this compound by observing changes in downstream protein phosphorylation and expression.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 50, 100, 250, 500 nM) for a short duration (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-Phospho-RNAPII (Ser2)
-
Rabbit anti-Mcl-1
-
Rabbit anti-MYC
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
A dose-dependent decrease in the signal for p-RNAPII (Ser2), Mcl-1, and MYC relative to the loading control confirms the on-target activity of this compound.
-
Troubleshooting Guide
Problem 1: High IC50 value or no effect on cell viability.
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure this compound stock solution is stored properly (aliquoted, protected from light, at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Some cell lines may not depend on the CDK9 pathway for survival. Confirm target expression (CDK9, Cyclin T1) in your cell line. Try a positive control cell line known to be sensitive to CDK9 inhibition (e.g., certain leukemia or lymphoma lines). |
| Incorrect Assay Duration | The anti-proliferative effects of transcriptional inhibitors can be delayed. Try extending the incubation period to 96 hours. |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number, and free of contamination. High cell density can also reduce compound effectiveness. |
Problem 2: Discrepancy between biochemical IC50 and cellular IC50.
| Possible Cause | Suggested Solution |
| Cell Permeability | This compound may have poor cell membrane permeability. While this is less common for optimized inhibitors, it can contribute to lower potency in cellular vs. biochemical assays.[6] |
| Drug Efflux | Cancer cells can overexpress efflux pumps (e.g., P-gp) that actively remove the compound from the cytoplasm. Co-treatment with an efflux pump inhibitor can test this hypothesis. |
| High Intracellular ATP | As an ATP-competitive inhibitor, high intracellular ATP concentrations can reduce the apparent potency of this compound in cells compared to an in vitro kinase assay with lower ATP levels.[7] |
| Protein Binding | The compound may bind to plasma proteins in the culture media or other intracellular proteins, reducing the free concentration available to bind CDK9. |
Problem 3: Unexpected off-target effects or cellular toxicity.
This flowchart can help diagnose unexpected results.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Cdk9-IN-9 cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Cdk9-IN-9. The information aims to help minimize cytotoxicity in normal cells during in vitro experiments.
Understanding this compound and Its Cytotoxicity
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation. By inhibiting CDK9, this compound can induce apoptosis in cancer cells that are highly dependent on the transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc. However, as CDK9 is also essential for transcription in normal cells, off-target effects and cytotoxicity in non-cancerous cells are a significant concern. This guide provides strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcription elongation. By inhibiting CDK9, this compound prevents this phosphorylation, causing a stall in transcription, particularly of genes with short half-lives, which often include key survival proteins for cancer cells. This ultimately leads to the induction of apoptosis in susceptible cells.
Q2: Why is this compound cytotoxic to normal cells?
A2: While cancer cells can be more sensitive to transcription inhibition due to their high proliferation rate and reliance on specific survival proteins, CDK9 is also a crucial enzyme in normal cells for routine gene expression. Inhibition of this fundamental process can disrupt normal cellular functions and lead to cytotoxicity, particularly in rapidly dividing normal cells like those in the bone marrow and gastrointestinal tract.
Q3: What are the typical signs of this compound cytotoxicity in cell culture?
A3: Signs of cytotoxicity include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture plate), and an increase in markers of apoptosis (e.g., caspase activation, Annexin V staining).
Q4: How can I reduce the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects involves careful experimental design. Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired on-target effect. Ensure the purity of the this compound compound. It is also advisable to perform kinase profiling to understand the selectivity of the inhibitor against a broader panel of kinases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in normal control cells | 1. This compound concentration is too high.2. Extended incubation time.3. Off-target effects.4. High sensitivity of the normal cell type. | 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic window.2. Conduct a time-course experiment to find the shortest effective exposure time.3. Use a more selective CDK9 inhibitor if available. Consider siRNA/shRNA knockdown of CDK9 as a more specific control.4. If possible, use a less sensitive normal cell line as a control or consider co-treatment with a cytoprotective agent. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent inhibitor concentration.3. Cell passage number and health.4. Contamination of cell cultures. | 1. Ensure consistent cell seeding density across all wells and experiments.2. Prepare fresh dilutions of this compound from a stock solution for each experiment.3. Use cells within a consistent and low passage number range. Regularly check cell health and morphology.4. Routinely test for mycoplasma contamination. |
| No significant difference between cancer and normal cell cytotoxicity | 1. The cancer cell line used is not dependent on CDK9 for survival.2. The normal cell line is unusually sensitive.3. The therapeutic window is very narrow. | 1. Select cancer cell lines known to be sensitive to CDK9 inhibition (e.g., those with MYC or MCL1 amplifications).2. Use a more robust normal cell line or primary cells from different donors to assess variability.3. Explore combination therapies to enhance cancer cell-specific killing at lower, less toxic concentrations of this compound. |
Data on Cdk9 Inhibitor Cytotoxicity
| CDK9 Inhibitor | Cancer Cell Line | IC50 (nM) | Normal Cell Type | IC50 (nM) | Reference |
| SNS-032 | NALM6 (B-cell leukemia) | 200 | Not specified | Not specified | [1] |
| SNS-032 | REH (B-cell leukemia) | 200 | Not specified | Not specified | [1] |
| SNS-032 | SEM (B-cell leukemia) | 350 | Not specified | Not specified | [1] |
| SNS-032 | RS411 (B-cell leukemia) | 250 | Not specified | Not specified | [1] |
| AZD4573 | Multiple Hematological Cancer Cell Lines | 5 - 20 | Not specified | Not specified | [2] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for blank measurements. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.[3][4][5]
Signaling Pathways and Experimental Workflows
Cdk9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcription elongation and how its inhibition by this compound can lead to apoptosis.
References
- 1. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Cdk9-IN-9 lot-to-lot variability and quality control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdk9 inhibitor, Cdk9-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-dependent kinase 9 (Cdk9). Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex, which also includes a cyclin partner (most commonly Cyclin T1), plays a crucial role in regulating gene transcription. This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of Cdk9 and thereby preventing the phosphorylation of its substrates. This inhibition of Cdk9 activity leads to a blockage of transcriptional elongation.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research and other fields where transcriptional regulation is a key focus. Dysregulation of Cdk9 activity is implicated in various cancers, making it a promising therapeutic target. Researchers use this compound to study the effects of Cdk9 inhibition on cell proliferation, apoptosis, and the expression of specific genes, particularly those with short half-lives that are critical for cancer cell survival.
Q3: How should I store and handle this compound?
A3: this compound should be stored as a solid at -20°C.[1] For creating stock solutions, it is often soluble in DMSO.[2][3] It is recommended to prepare fresh solutions for experiments as some inhibitor solutions can be unstable.[4] If you need to store the stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[3][5]
Q4: What is the expected IC50 of this compound?
A4: The IC50 value of a Cdk9 inhibitor can vary depending on the specific assay conditions, such as the ATP concentration and the specific Cdk9/cyclin complex used.[6][7] For instance, one Cdk9 inhibitor is reported to have an IC50 of 39 nM for the Cdk9/CycT1 complex.[4][8] It is crucial to refer to the vendor's certificate of analysis for the specific lot you are using and to establish your own baseline IC50 in your experimental system.
Troubleshooting Guides
Issue 1: High Lot-to-Lot Variability in Experimental Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Purity or Identity of this compound | - Review the Certificate of Analysis (CoA): Always check the CoA for each new lot. Key parameters to compare include purity (by HPLC), identity (by ¹H NMR and Mass Spectrometry), and appearance.[1] - Perform In-House Quality Control: If significant variability is suspected, consider performing your own analytical chemistry to confirm the identity and purity of the compound. |
| Differences in Compound Solubility or Stability | - Standardize Stock Solution Preparation: Ensure that the same solvent and concentration are used for preparing stock solutions from different lots. Check for complete dissolution. - Assess Solubility: The solubility of small molecules can be affected by minor impurities. If a new lot is difficult to dissolve, try gentle warming or sonication.[3] - Evaluate Stability: Prepare fresh dilutions for each experiment to minimize degradation.[4] |
| Variability in Biological Reagents | - Cell Line Passage Number: Use cells within a consistent and low passage number range for all experiments.[9] - Recombinant Enzyme Activity: If using a recombinant Cdk9 enzyme, its activity can vary between batches. Always qualify a new batch of enzyme before use in critical experiments. |
Issue 2: Inconsistent IC50 Values in Cell-Based or Biochemical Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay Conditions Not Optimized | - ATP Concentration (Biochemical Assays): IC50 values of ATP-competitive inhibitors are highly dependent on the ATP concentration. Use an ATP concentration close to the Km for Cdk9 in your assay for more consistent results.[6][7] - Cell Density (Cell-Based Assays): Optimal cell seeding density is crucial. Too high or too low cell density can affect the apparent potency of the inhibitor.[9] - Incubation Time: The duration of inhibitor treatment can significantly impact the observed IC50. Ensure consistent incubation times across all experiments. |
| Compound Instability in Media | - Serum Protein Binding: Components in the cell culture media, particularly serum, can bind to the inhibitor, reducing its effective concentration. Consider using serum-free media for a defined period or quantifying the free fraction of the inhibitor. - Chemical Degradation: Some compounds may be unstable in aqueous solutions over time. Prepare fresh dilutions from a DMSO stock for each experiment. |
| DMSO Concentration | - Consistent DMSO Levels: Ensure that the final concentration of DMSO is the same across all wells, including controls. High concentrations of DMSO can be toxic to cells and affect enzyme activity. A final concentration of <0.5% is generally recommended. |
| Cellular Response Variability | - Biological Variation: The response of cells to a drug can vary.[10] Running replicate experiments and including appropriate controls can help to manage this inherent variability. |
Quality Control Parameters for this compound
To ensure the reliability and reproducibility of your experimental results, it is essential to perform quality control checks on each new lot of this compound. The following table summarizes key parameters that should be assessed, along with typical analytical methods and acceptance criteria. This information is often found on the supplier's Certificate of Analysis (CoA).
| Parameter | Analytical Method | Typical Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR Spectroscopy | Conforms to the expected structure |
| Mass Spectrometry (MS) | Conforms to the expected molecular weight | |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Solubility | Visual Inspection | Soluble in DMSO at a specified concentration (e.g., ≥10 mg/mL) |
This table is a general guide. Always refer to the specific Certificate of Analysis provided by the supplier for your lot of this compound.
Experimental Protocols
In Vitro Cdk9 Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline for measuring the activity of recombinant Cdk9 and the inhibitory effect of this compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active Cdk9/Cyclin T1 enzyme
-
Cdk9 substrate (e.g., a peptide containing the consensus phosphorylation sequence)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in kinase reaction buffer with a final DMSO concentration that is consistent across all dilutions.
-
Kinase Reaction:
-
Add 5 µL of the this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing Cdk9/Cyclin T1 and substrate peptide in kinase reaction buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (in kinase reaction buffer). The final ATP concentration should be at or near the Km for Cdk9.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the Cdk9 activity.
Western Blot Analysis of Cdk9 Target Phosphorylation
This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of a known Cdk9 substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (pSer2-RNAPII).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII (Ser2)
-
Mouse anti-total-RNAPII
-
Rabbit or mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSer2-RNAPII overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total RNAPII and a loading control like β-actin.
Visualizations
Caption: Cdk9 signaling pathway and the mechanism of action of this compound.
Caption: Recommended quality control workflow for new lots of this compound.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results with Cdk9-IN-9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Cdk9-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of CDK9. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of transcription.[1][2][3] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, which allows for the release of paused RNAPII and subsequent productive transcript elongation.[3][4] By inhibiting CDK9, this compound effectively blocks this process, leading to a decrease in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic and cell cycle regulatory proteins such as MCL-1 and MYC.[5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for CDK9. Quantitative analysis has demonstrated its potent inhibition of CDK9 with a significantly lower affinity for other kinases, including CDK2. This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are primarily due to the inhibition of CDK9.
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with a selective CDK9 inhibitor like this compound is expected to induce:
-
Downregulation of MYC and MCL-1: These are key pro-survival and proliferation genes whose transcription is highly dependent on CDK9 activity.
-
Cell Cycle Arrest: Inhibition of CDK9 can lead to a halt in cell cycle progression.[2]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins like MCL-1, CDK9 inhibition can trigger programmed cell death in cancer cells.[5]
-
Inhibition of Tumor Growth: In preclinical models, selective CDK9 inhibitors have been shown to suppress the growth of various tumors.[6]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh solutions for use. For long-term storage, the solid compound should be stored at -20°C. Solutions in DMSO can be stored at -80°C for short periods, but it is advisable to prepare fresh dilutions for each experiment to ensure compound integrity.
Troubleshooting Guide for Unexpected Results
Here we address some unexpected results that researchers may encounter during their experiments with this compound and provide guidance on how to interpret and troubleshoot them.
| Unexpected Result | Potential Cause(s) | Suggested Troubleshooting Steps |
| Paradoxical Upregulation of Certain Genes | While CDK9 is a general transcription elongation factor, its inhibition can lead to the upregulation of a subset of genes.[7] This can be due to complex regulatory feedback loops or the inhibition of transcription of a negative regulator of the observed upregulated gene. | 1. Confirm the finding: Repeat the experiment using a different method (e.g., RT-qPCR to validate microarray or RNA-seq data).2. Investigate the kinetics: Perform a time-course experiment to determine if the upregulation is an early or late response.3. Consider indirect effects: The upregulated gene may be controlled by a repressor protein with a short half-life, the transcription of which is inhibited by this compound. |
| Activation of Innate Immune Signaling Pathways | Recent studies have shown that CDK9 inhibition can lead to the accumulation of mis-spliced RNA, which can be recognized by cellular sensors and trigger an innate immune response, mimicking a viral infection.[8] | 1. Assess markers of innate immunity: Use RT-qPCR or Western blotting to measure the expression of key genes and proteins in the innate immune signaling pathway (e.g., interferons, cytokines).2. Evaluate RNA splicing: Analyze RNA-seq data for an increase in splicing errors. |
| Development of Drug Resistance | Prolonged exposure to CDK9 inhibitors can lead to acquired resistance. One identified mechanism is the emergence of mutations in the CDK9 kinase domain, such as the L156F mutation, which can reduce the binding affinity of the inhibitor.[9][10] | 1. Sequence the CDK9 gene: In resistant cell lines, sequence the kinase domain of CDK9 to check for mutations.2. Test alternative inhibitors: If a resistance mutation is identified, consider using a structurally different CDK9 inhibitor that may not be affected by the mutation.[9][10] |
| Discrepancy Between Genetic (siRNA/shRNA) and Pharmacological (this compound) Inhibition of CDK9 | The effects of this compound may differ from those of CDK9 knockdown using siRNA or shRNA. This can be due to off-target effects of the inhibitor, incomplete knockdown with RNAi, or different kinetics of target inhibition.[11][12] | 1. Validate knockdown efficiency: Ensure that your siRNA/shRNA is effectively reducing CDK9 protein levels.2. Use multiple siRNAs/shRNAs: To rule out off-target effects of the RNAi, use multiple different sequences targeting CDK9.3. Consider off-target effects of this compound: Although selective, this compound may have other targets. Compare your results with those from other selective CDK9 inhibitors. |
| No Effect on Cell Viability in Certain Cell Lines | The sensitivity of cell lines to CDK9 inhibition can vary. This may be due to the cell's dependence on alternative survival pathways or lower baseline expression of CDK9-dependent anti-apoptotic proteins. | 1. Confirm target engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of RNAPII Ser2 in the treated cells.2. Assess baseline protein levels: Check the basal expression levels of key CDK9 targets like MYC and MCL-1 in your cell line. Cells with lower dependence on these proteins may be less sensitive.3. Consider combination therapies: Explore combining this compound with other agents that target parallel survival pathways.[7][13] |
Quantitative Data
The following table summarizes the inhibitory activity of this compound.
| Kinase | IC50 (nM) |
| CDK9 | 1.8 |
| CDK2 | 155 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of adherent or suspension cells in a 96-well format.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Appropriate cell culture medium and serum
-
96-well clear or opaque-walled plates suitable for cell culture and luminescence reading
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line and duration of the experiment. Allow cells to adhere (for adherent cells) overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with is 1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or DMSO to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Targets
This protocol is for detecting changes in the protein levels of CDK9 downstream targets, such as p-RNAPII (Ser2), MYC, and MCL-1, after treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RNAPII Ser2, anti-MYC, anti-MCL-1, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNAPII phosphorylation and blocking transcriptional elongation of pro-survival genes.
Caption: A general experimental workflow for studying the effects of this compound, including treatment, downstream analysis, and troubleshooting steps.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 inhibition activates innate immune response through viral mimicry. — Department of Oncology [oncology.ox.ac.uk]
- 9. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcsciences.com [lcsciences.com]
- 11. CDK9 inhibition strategy defines distinct sets of target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Technical Support Center: Cdk9-IN-9 and CDK9 Inhibitor Resistance
Welcome to the technical support center for Cdk9-IN-9 and other CDK9 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms encountered during their experiments with cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of acquired resistance to CDK9 inhibitors in cancer cells?
Acquired resistance to CDK9 inhibitors can arise through several mechanisms. The most well-documented is the acquisition of point mutations in the kinase domain of CDK9. Specifically, the L156F mutation has been identified as a key driver of resistance to various CDK9 inhibitors, including ATP-competitive inhibitors and PROTAC degraders.[1][2][3] Another observed mechanism involves the upregulation of CDK9 kinase activity and the stabilization of the anti-apoptotic protein Mcl-1.[4][5] Furthermore, epigenetic reprogramming and the activation of alternative survival pathways, such as the PI3K/AKT pathway, can contribute to reduced sensitivity to CDK9 inhibition.[6][7]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I determine if the L156F mutation is present?
To determine if the L156F mutation is the cause of resistance, you can perform genomic sequencing of the CDK9 gene in your resistant cell line and compare it to the parental, sensitive cell line. Whole exome sequencing can provide a comprehensive view, followed by Sanger sequencing to validate the specific mutation at position 156.[2]
Q3: Can the L156F mutation confer resistance to other CDK9 inhibitors besides this compound?
Yes, the L156F mutation has been shown to confer broad resistance to multiple CDK9 inhibitors, not just a single compound. This includes other ATP-competitive inhibitors like AZD4573 and even PROTAC degraders such as THAL-SNS-032.[3] This is due to steric hindrance caused by the mutation, which disrupts the binding of these inhibitors to the CDK9 protein.[1][2]
Q4: Are there any strategies to overcome resistance mediated by the CDK9 L156F mutation?
Researchers have identified novel chemical scaffolds that can effectively inhibit both wild-type (WT) CDK9 and the L156F mutant. For instance, the compound IHMT-CDK9-36 has demonstrated potent inhibitory activity against the L156F mutant, suggesting that it may represent a next-generation CDK9 inhibitor capable of overcoming this specific resistance mechanism.[1][2]
Q5: Besides target gene mutation, what other cellular changes might contribute to CDK9 inhibitor resistance?
In some contexts, resistance can be associated with the upregulation of pro-survival signaling pathways. For example, in diffuse large B-cell lymphoma (DLBCL), resistance to CDK9 inhibitors has been linked to the recovery of oncogene expression (e.g., MYC, PIM3) driven by super-enhancers and deregulation of the PI3K pathway.[6][7] Additionally, increased stability of the anti-apoptotic protein Mcl-1, potentially mediated by the MAPK/ERK pathway, can contribute to acquired resistance.[4][5]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in a long-term culture.
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Sequence CDK9: Perform Sanger or whole-exome sequencing to check for mutations in the CDK9 kinase domain, particularly L156F.[1][2] 2. Assess Protein Levels: Use Western blotting to check the expression levels of CDK9 and downstream targets like MYC and MCL1.[3] A lack of downregulation of these proteins upon treatment may indicate resistance. 3. Evaluate Alternative Pathways: Investigate the activation status of survival pathways such as PI3K/AKT and MAPK/ERK via phosphoprotein analysis.[4][6] |
| Compound Instability | 1. Check Compound Integrity: Verify the stability and concentration of your this compound stock solution. 2. Use Fresh Aliquots: Always use freshly thawed aliquots for your experiments to avoid degradation. |
Issue 2: Discrepancy between in vitro and in vivo efficacy of a CDK9 inhibitor.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Assess In Vivo Target Engagement: Measure the levels of downstream biomarkers (e.g., p-RNAPII, MYC, MCL1) in tumor tissue to confirm the inhibitor is reaching its target at effective concentrations. 2. Optimize Dosing Schedule: The dosing regimen may need to be adjusted to maintain sufficient target inhibition over time. |
| Tumor Microenvironment (TME) Factors | 1. Evaluate TME Influence: The TME can provide pro-survival signals that counteract the effects of CDK9 inhibition. Consider co-culture experiments or analysis of the in vivo tumor microenvironment. |
| Emergence of In Vivo Resistance | 1. Analyze Resistant Tumors: If tumors initially respond and then regrow, harvest the resistant tumors and perform genomic and proteomic analyses to identify resistance mechanisms as described in Issue 1. |
Data Presentation
Table 1: Cross-Resistance Profile of CDK9 L156F Mutation
This table summarizes the drug resistance index (DRI), which is the ratio of the GI50 in resistant cells to that in parental cells, for various CDK9 inhibitors.
| Inhibitor | Target | Parental MOLM13 GI50 (nM) | Resistant MOLM13-BR GI50 (nM) | Drug Resistance Index (DRI) | Reference |
| BAY1251152 | CDK9 | 25 | >10,000 | >400 | [3] |
| AZD4573 | CDK9 | 50 | >10,000 | >200 | [3] |
| THAL-SNS-032 | CDK9 (Degrader) | 10 | 500 | 50 | [3] |
Table 2: Binding Affinity and Kinase Inhibition of Wild-Type vs. L156F CDK9
This table shows the equilibrium dissociation constants (Kd) and IC50 values for CDK9 inhibitors against wild-type and L156F mutant CDK9.
| Compound | Target | Kd (nM) | IC50 (nM) | Reference |
| BAY1251152 | CDK9 WT | 1.2 | 5 | [3] |
| CDK9 L156F | No Binding Detected | >10,000 | [3] | |
| AZD4573 | CDK9 WT | 0.8 | 8 | [3] |
| CDK9 L156F | No Binding Detected | >10,000 | [3] | |
| IHMT-CDK9-36 | CDK9 WT | 3.5 | 10 | [1] |
| CDK9 L156F | 15.2 | 25 | [1] |
Experimental Protocols
Protocol 1: Generation of a CDK9 Inhibitor-Resistant Cell Line
This protocol describes the method for generating an acquired resistance cell line through continuous culture with escalating doses of a CDK9 inhibitor.[1][3]
-
Cell Line Selection: Begin with a cancer cell line sensitive to the CDK9 inhibitor of interest (e.g., MOLM13 for BAY1251152).
-
Initial Treatment: Culture the cells in the presence of the CDK9 inhibitor at a concentration equal to the GI50 value.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., >1 µM), isolate and expand single-cell clones.
-
Validation of Resistance: Confirm the resistant phenotype by performing a cell viability assay (e.g., CellTiter-Glo) and comparing the GI50 values of the resistant clone to the parental cell line.
Protocol 2: CRISPR/Cas9-Mediated Knock-in of the CDK9 L156F Mutation
This protocol outlines the steps to introduce the L156F point mutation into the endogenous CDK9 locus using CRISPR/Cas9.[1][2]
-
gRNA Design: Design a guide RNA (gRNA) that targets a region close to the Leucine 156 codon in the CDK9 gene.
-
Donor Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve as the homology-directed repair (HDR) template. This ssODN should contain the desired L156F mutation (e.g., CTG to TTT) and silent mutations to prevent re-cutting by Cas9.
-
Transfection: Co-transfect the cells (e.g., HeLa) with a plasmid expressing Cas9 and the designed gRNA, along with the ssODN donor template.
-
Clonal Selection: After transfection, perform single-cell sorting to isolate and expand individual clones.
-
Genotyping: Screen the resulting clones by Sanger sequencing of the targeted genomic region to identify those with the desired knock-in mutation.
Protocol 3: Western Blotting for CDK9 Pathway Analysis
This protocol is for assessing the protein levels of CDK9 and its downstream targets.[3]
-
Cell Lysis: Treat cells with the CDK9 inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against CDK9, p-Ser2-RNAPII, MYC, MCL1, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Key mechanisms of resistance to CDK9 inhibitors.
Caption: Workflow for generating and characterizing a CDK9 inhibitor-resistant cell line.
Caption: Overcoming CDK9 L156F-mediated resistance with a novel inhibitor.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cdk9-IN-9 Western Blotting
This guide provides troubleshooting advice and frequently asked questions for researchers using Cdk9-IN-9 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I see no change in the total Cdk9 band on my Western blot. Is the inhibitor not working?
A1: This is the expected result. This compound is a kinase inhibitor, meaning it blocks the enzymatic activity of Cdk9.[1] It is not designed to cause the degradation of the Cdk9 protein itself. Therefore, you should expect to see no significant change in the total Cdk9 protein levels between your control and treated samples. To verify the inhibitor's efficacy, you should probe for a downstream target of Cdk9, such as the phosphorylation of Serine 2 on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3] A successful experiment will show a decrease in phospho-RNAPII (Ser2) signal upon treatment with this compound, while total Cdk9 and total RNAPII levels remain constant.
Q2: I'm not getting any signal for my Cdk9 protein. What could be the problem?
A2: A complete lack of signal can be due to several factors.[4][5] Systematically check the following:
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Antibody Issues: Ensure your primary antibody is validated for Western blot and recognizes the species you are studying. Confirm you are using the correct secondary antibody that targets the host species of your primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit). Check the expiration dates and storage conditions of your antibodies.[6]
-
Low Protein Abundance: Cdk9 may not be highly expressed in your cell or tissue type. Ensure you are loading a sufficient amount of total protein (typically 20-30 µg of cell lysate per lane).[7]
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Transfer Problems: Verify that the protein transfer from the gel to the membrane was successful. You can do this with a reversible protein stain like Ponceau S before the blocking step.[5] Ensure no air bubbles were trapped between the gel and the membrane.
-
Inactive Reagents: Your chemiluminescent substrate (e.g., ECL) may be expired or improperly stored. Prepare fresh substrate and ensure it has sufficient incubation time on the blot before imaging.[5]
Q3: My Western blot shows two bands for Cdk9 at different molecular weights. Is this non-specific binding?
A3: Not necessarily. Cdk9 exists as two major isoforms with different molecular weights: a 42 kDa form and a 55 kDa form.[8][9][10] The relative expression of these isoforms can vary between different cell and tissue types.[8] If you see two bands at approximately these sizes, it is likely you are detecting both endogenous isoforms of Cdk9. Consult your antibody's datasheet to confirm if it is expected to detect both.
Q4: I have a high background on my blot, making it difficult to see the Cdk9 band clearly. How can I reduce the background?
A4: High background is a common issue and can often be resolved with optimization.[11]
-
Blocking: Ensure your blocking step is sufficient. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa).
-
Antibody Concentration: High concentrations of primary or secondary antibodies are a frequent cause of high background. Try reducing the concentration of your antibodies.
-
Washing Steps: Increase the duration and number of your wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to your wash buffer (e.g., 0.1% in TBS-T) is crucial.[6]
Q5: My Cdk9 bands look faint or weak. How can I improve the signal?
A5: A weak signal can be improved by addressing several factors.[4][6]
-
Increase Protein Load: If your target protein is of low abundance, increasing the amount of protein loaded onto the gel can help.[4]
-
Optimize Antibody Dilution: You may be using too little primary antibody. Try a more concentrated dilution (e.g., change from 1:2000 to 1:1000).
-
Increase Incubation Time: Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.[6]
-
Use a High-Sensitivity Substrate: If the signal is still weak, consider using a high-sensitivity ECL substrate designed for detecting low-abundance proteins.
Quantitative Data Summary
This table provides typical starting concentrations and conditions for a Cdk9 Western blot experiment. Optimization may be required based on your specific cell type, antibodies, and reagents.
| Parameter | Recommended Range | Notes |
| Protein Load | 20 - 50 µg per lane | For low-abundance targets, loading up to 100 µg may be necessary.[7] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Always start with the manufacturer's recommended dilution. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Higher dilutions can help reduce background. |
| Blocking Time | 1 - 2 hours at RT | Can be performed overnight at 4°C. |
| Primary Antibody Incubation | 2 hours at RT or Overnight at 4°C | Overnight incubation can increase signal strength.[6] |
| Wash Steps | 3 x 5-10 minutes | Use a buffer containing detergent (e.g., TBST). |
| Cdk9 Molecular Weight | ~42 kDa and ~55 kDa | Two major isoforms may be present.[8][9] |
Experimental Protocols
Standard Western Blot Protocol for Cdk9 and Phospho-RNAPII (Ser2)
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-only control (e.g., DMSO).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an 8-10% polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is recommended for good efficiency.
-
After transfer, briefly wash the membrane in TBST and stain with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cdk9 or anti-phospho-RNAPII Ser2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to obtain a clear signal without saturating the bands.
-
Visualizations
Caption: Cdk9 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. arp1.com [arp1.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Identification of a novel isoform of Cdk9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential localization and expression of the Cdk9 42k and 55k isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Cdk9-IN-9 In Vivo Delivery
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Cdk9-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Like many small molecule kinase inhibitors, this compound likely exhibits poor aqueous solubility, which can lead to challenges in formulating a stable and bioavailable preparation for in vivo experiments.[2][3] Achieving adequate exposure at the target tissue while avoiding precipitation, toxicity, and rapid clearance is the primary challenge.
Q2: What is the mechanism of action of CDK9?
A2: CDK9 combines with a regulatory Cyclin T subunit to form the Positive Transcription Elongation Factor b (P-TEFb).[4] P-TEFb is crucial for stimulating productive gene transcription. It does this by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors (like NELF and DSIF), which releases Pol II from a paused state near the promoter, allowing it to transcribe the full length of the gene.[1][5][6] Inhibition of CDK9 blocks this process, leading to a decrease in the transcription of short-lived proteins, including key anti-apoptotic proteins that are critical for the survival of cancer cells.[7]
Q3: What are the initial steps I should take before starting an in vivo study with this compound?
A3: Before initiating animal studies, it is critical to:
-
Characterize the compound's solubility: Determine the solubility of this compound in various common formulation vehicles.
-
Develop a stable formulation: Prepare a clear, stable solution or suspension suitable for the chosen administration route.
-
Perform a dose-range finding study: Start with a low dose and escalate to identify a maximum tolerated dose (MTD) to avoid acute toxicity.
-
Plan for pharmacokinetic (PK) analysis: Establish a validated bioanalytical method, such as LC-MS/MS, to measure drug concentrations in plasma and/or tissues.[8][9]
Q4: Which administration route is recommended for this compound?
A4: The optimal route depends on the experimental goals and the formulation.
-
Intraperitoneal (IP) injection: Often preferred in preclinical studies for its relative ease and ability to bypass first-pass metabolism, ensuring higher systemic exposure.[10][11]
-
Oral gavage (PO): Relevant if oral bioavailability is being assessed, but may require more complex formulation strategies to overcome poor solubility and absorption.[12]
-
Intravenous (IV) injection: Provides 100% bioavailability and is used to determine key pharmacokinetic parameters like clearance and volume of distribution. However, the formulation must be a clear, sterile solution.
Troubleshooting Guide
This guide addresses common problems encountered during the in vivo delivery of this compound.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | 1. Optimize Vehicle: Test a panel of biocompatible solvents and co-solvents (See Table 1). Start with common vehicles like PEG400, DMSO, Tween 80, or Solutol HS 15.[13] 2. pH Adjustment: Assess if the compound's solubility is pH-dependent and adjust the formulation buffer accordingly. 3. Use of Solubilizers: Incorporate cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and enhance solubility. 4. Prepare Freshly: Always prepare the formulation immediately before administration to minimize the risk of precipitation over time. |
| Poor Efficacy / Lack of Target Engagement | 1. Inadequate drug exposure at the tumor site. 2. Sub-optimal dosing schedule. 3. Rapid metabolism or clearance. | 1. Conduct Pharmacokinetic (PK) Study: Measure this compound concentration in plasma and tumor tissue over time to determine Cmax, Tmax, and AUC (See Table 2). 2. Pharmacodynamic (PD) Analysis: Assess target inhibition in tissues by measuring the phosphorylation of the RNA Pol II C-terminal domain (a direct substrate of CDK9). 3. Adjust Dosing Regimen: Based on PK/PD data, increase the dose or dosing frequency to maintain drug levels above the efficacious concentration. |
| Animal Toxicity or Adverse Events (e.g., weight loss, lethargy) | 1. Formulation vehicle toxicity. 2. On-target toxicity due to high exposure. 3. Off-target toxicity. | 1. Vehicle Toxicity Control: Dose a cohort of animals with the vehicle alone to rule out its contribution to toxicity. 2. Reduce Dose: Lower the dose to a better-tolerated level. If efficacy is lost, a narrower therapeutic window is indicated. 3. Refine Formulation: High concentrations of organic co-solvents like DMSO can cause irritation or toxicity; aim to reduce their percentage in the final formulation.[13] |
| High Variability in Experimental Results | 1. Inconsistent formulation (e.g., precipitation). 2. Inaccurate dosing technique. 3. Biological variability between animals. | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before drawing each dose. For solutions, confirm clarity before injection. 2. Standardize Administration: Follow a strict, standardized protocol for injections (e.g., consistent IP injection site and angle).[10][14] 3. Increase Group Size: Use a sufficient number of animals per group (n ≥ 5) to account for biological variation. |
Data Presentation
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Vehicle Composition | Solubility (mg/mL) | Appearance | Recommended Use |
| 100% Saline | < 0.1 | Suspension | Not recommended |
| 5% DMSO / 95% Saline | ~0.5 | Fine Suspension | Low dose IP/IV |
| 10% DMSO / 40% PEG400 / 50% Saline | ~5.0 | Clear Solution | IP/IV |
| 20% Solutol HS 15 / 80% Water | ~2.5 | Clear Solution | IP/Oral |
| 30% HP-β-CD in Water | ~4.0 | Clear Solution | IP/IV |
Note: These are representative values. Actual solubility must be determined empirically.
Table 2: Representative Pharmacokinetic Parameters for this compound in Mice (10 mg/kg, IP)
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 1500 | Maximum observed plasma concentration |
| Tmax | hours | 0.5 | Time to reach Cmax |
| AUC (0-24h) | ng*h/mL | 7500 | Total drug exposure over 24 hours |
| T½ (half-life) | hours | 4.5 | Time for plasma concentration to reduce by half |
Note: Data are hypothetical and serve as an example for PK analysis.
Experimental Protocols & Visualizations
Cdk9 Signaling Pathway
Cyclin-Dependent Kinase 9 (CDK9) is a central component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is essential for releasing RNA Polymerase II from a paused state to allow for productive gene transcription.[4][5] The inhibitor, this compound, directly targets the kinase activity of this complex.
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle suitable for IP administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG400 (Polyethylene glycol 400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. For 1 mL of a 5 mg/mL solution, use 5 mg of the compound.
-
Add 100 µL of DMSO to the powder (10% of the final volume).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved, forming a clear stock solution.
-
Add 400 µL of PEG400 (40% of the final volume). Vortex thoroughly to ensure the solution remains homogeneous.
-
Slowly add 500 µL of sterile saline dropwise while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for any signs of precipitation. It should be clear and colorless.
-
Prepare this formulation fresh on the day of the experiment and keep it at room temperature. Do not store for long periods.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering the formulated this compound to mice.[10][15][16]
Materials:
-
Formulated this compound solution
-
Mouse restraint device (optional)
-
1 mL sterile syringe
-
27-gauge sterile needle
-
70% ethanol and sterile gauze
Procedure:
-
Calculate the required injection volume based on the animal's weight and the target dose. For a 10 mg/kg dose in a 25 g mouse using a 5 mg/mL formulation: (10 mg/kg * 0.025 kg) / 5 mg/mL = 0.05 mL or 50 µL.
-
Draw the calculated volume into the syringe. Remove any air bubbles.
-
Securely restrain the mouse using the scruff technique, placing it in dorsal recumbency (on its back) with its head tilted slightly downward.[14]
-
Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[10][14]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[11]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, proceed.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo efficacy and PK/PD study.
Protocol 3: Plasma Sample Preparation for LC-MS/MS Bioanalysis
This protocol details a protein precipitation method to extract this compound from plasma for quantification.[8][17]
Materials:
-
Mouse plasma samples (collected in K2-EDTA tubes)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes, refrigerated centrifuge, vortex mixer
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 200 µL of ice-cold ACN to precipitate proteins.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
The sample is now ready for injection into the LC-MS/MS system for analysis.[18][19]
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 16. ltk.uzh.ch [ltk.uzh.ch]
- 17. youtube.com [youtube.com]
- 18. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Cdk9-IN-9 degradation and half-life in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Cdk9-IN-9, a potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its primary mechanism of action is the inhibition of the kinase activity of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a blockage of transcription and subsequently inducing apoptosis in cancer cells.
Q2: What are the key in vitro activities of this compound?
A2: this compound has demonstrated significant potency and selectivity in biochemical and cellular assays. Its inhibitory concentrations are summarized in the table below.
Q3: Is there any information on the degradation and half-life of this compound in solution?
A3: Currently, there is no publicly available data specifically detailing the degradation kinetics or half-life of this compound in solution. As a general guideline for small molecule kinase inhibitors, it is recommended to prepare fresh solutions for each experiment to ensure optimal activity. Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months, but repeated freeze-thaw cycles should be avoided. For aqueous solutions used in cell culture, it is best practice to use them immediately after preparation.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Protect from light and moisture.
Troubleshooting Guides
Problem 1: Inconsistent or lower than expected activity in cell-based assays.
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Possible Cause 1: Compound Degradation.
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Solution: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid using aqueous solutions that have been stored for an extended period.
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Possible Cause 2: Suboptimal Cell Conditions.
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Solution: Ensure cells are healthy, in the logarithmic growth phase, and seeded at the appropriate density. Perform a cell viability assay (e.g., Trypan Blue exclusion) before starting the experiment.
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-
Possible Cause 3: Incorrect Dosing.
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Solution: Verify the final concentration of this compound in the cell culture medium. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
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Problem 2: Solubility issues when preparing aqueous solutions.
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Possible Cause 1: Low Aqueous Solubility.
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Solution: this compound, like many kinase inhibitors, has limited solubility in aqueous buffers. Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
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-
Possible Cause 2: Precipitation upon dilution.
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Solution: When diluting the DMSO stock into aqueous buffer or cell culture medium, add the stock solution to the aqueous phase dropwise while vortexing or mixing to ensure rapid and even dispersion.
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Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC₅₀ (nM) |
| CDK9 | 1.8 |
| CDK2 | 155 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 4.4 |
| HeLa-MaTu-ADR | Cervical Cancer | 5.3 |
| NCI-H460 | Lung Cancer | 9.2 |
| DU145 | Prostate Cancer | 4.5 |
| Caco-2 | Colorectal Cancer | 8.4 |
| B16F10 | Melanoma | 1.2 |
| A2780 | Ovarian Cancer | 1.2 |
| MOLM-13 | Acute Myeloid Leukemia | 2.0 |
Experimental Protocols & Methodologies
1. General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK9 in a biochemical assay.
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Materials:
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Recombinant human CDK9/Cyclin T1 enzyme
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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ATP
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Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
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This compound stock solution in DMSO
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ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
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384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
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Measure the luminescence or fluorescence signal using a plate reader.
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Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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2. General Protocol for Cell Proliferation Assay
This protocol outlines a general method to evaluate the anti-proliferative effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
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Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
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Measure the absorbance or fluorescence using a plate reader.
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Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
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Signaling Pathways and Experimental Workflows
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
Cdk9-IN-9 interference with assay reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk9-IN-9, a potent and selective pyrimidine-based inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Question: My IC50 value for this compound is significantly higher than expected in my biochemical assay.
Possible Causes and Solutions:
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ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is much higher than the Km of ATP for CDK9, it can lead to an apparent increase in the IC50 value.
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Recommendation: Use an ATP concentration at or near the Km for CDK9 to obtain an accurate IC50 value.
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Enzyme Concentration: High concentrations of the CDK9 enzyme can lead to inhibitor depletion, resulting in a rightward shift of the dose-response curve.
-
Recommendation: Titrate the CDK9 enzyme to the lowest concentration that still provides a robust assay window.
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-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to a lower effective concentration.
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Recommendation: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Avoid multiple freeze-thaw cycles of the compound stock solution. Consider using a buffer containing a low percentage of a non-ionic detergent like Brij-35 to improve solubility.
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-
Incorrect Reagent Preparation: Errors in the preparation of the inhibitor, enzyme, or substrate can lead to inaccurate results.
-
Recommendation: Double-check all calculations and ensure proper mixing of all reagents. Prepare fresh dilutions of the inhibitor for each experiment.
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Question: I am observing interference with my luciferase-based kinase assay readout.
Possible Causes and Solutions:
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Direct Inhibition of Luciferase: Some small molecules can directly inhibit the luciferase enzyme used in ATP-quantification-based kinase assays (e.g., Kinase-Glo®). This can lead to a false-positive result, suggesting kinase inhibition where there is none.
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Recommendation: To test for luciferase interference, run a control experiment in the absence of the CDK9 enzyme. Add this compound to the assay buffer containing ATP and the luciferase reagent. A decrease in luminescence in this control experiment indicates direct inhibition of luciferase. If interference is observed, consider using an alternative assay format, such as a FRET-based or antibody-based detection method.
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Compound Color or Fluorescence: Colored or fluorescent compounds can interfere with optical-based readouts.
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Recommendation: Visually inspect the compound solution for color. If the compound is fluorescent, check for spectral overlap with the assay's excitation and emission wavelengths. If interference is suspected, an orthogonal assay with a different detection method should be used for confirmation.
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Question: My results from cell-based assays do not correlate with my biochemical assay data.
Possible Causes and Solutions:
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Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration and reduced efficacy in cellular assays.
-
Recommendation: If poor permeability is suspected, consider using a different cell line or optimizing the treatment conditions (e.g., incubation time).
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-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
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Recommendation: Co-incubation with a known efflux pump inhibitor can help determine if this is the cause of the discrepancy.
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Off-Target Effects: In a cellular context, this compound may have off-target effects that influence the assay readout, masking its on-target activity or introducing confounding variables.[1]
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Recommendation: Perform target engagement studies, such as monitoring the phosphorylation of a known CDK9 substrate like RNA Polymerase II at Serine 2, to confirm that this compound is hitting its intended target in cells.[2] Compare the cellular phenotype with that of other known CDK9 inhibitors or with genetic knockdown of CDK9.[1]
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Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
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Recommendation: Assess the metabolic stability of this compound in the cell line of interest.
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Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It binds to the ATP-binding pocket of CDK9, preventing the binding of ATP and subsequent phosphorylation of its substrates.[3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors.[4][5]
How should I store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent like DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the solution to come to room temperature before opening to prevent condensation.
What are the typical assay conditions for this compound?
Optimal assay conditions can vary depending on the specific assay format. However, for a typical biochemical kinase assay, it is recommended to use an ATP concentration at or near the Km of CDK9 and the lowest enzyme concentration that provides a robust signal-to-background ratio. For cell-based assays, the optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
What are the known or potential off-targets of this compound?
As a pyrimidine-based kinase inhibitor, this compound has the potential for off-target activity against other kinases, particularly other members of the CDK family, due to the conserved nature of the ATP-binding pocket.[6] While designed for selectivity, it is good practice to profile this compound against a panel of kinases to understand its selectivity profile.
How do I interpret the selectivity data for this compound?
Selectivity is typically expressed as a ratio of the IC50 values for off-target kinases to the IC50 value for the primary target (CDK9). A higher ratio indicates greater selectivity. It is important to consider the functional consequences of any off-target inhibition, especially when interpreting data from cell-based assays where multiple signaling pathways are active.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T1 | 5 |
| CDK1/Cyclin B | 250 |
| CDK2/Cyclin A | 150 |
| CDK4/Cyclin D1 | >1000 |
| CDK5/p25 | 450 |
| CDK7/Cyclin H | >1000 |
Data are representative and may vary between assay formats.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-based)
This protocol is adapted for a 384-well plate format and utilizes an ATP-depletion assay readout.
Materials:
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This compound
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Recombinant human CDK9/Cyclin T1 enzyme
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Kinase substrate (e.g., a peptide substrate)
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ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)
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White, opaque 384-well assay plates
Procedure:
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Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of the assay plate.
-
Prepare a solution of CDK9/Cyclin T1 enzyme and substrate in kinase assay buffer.
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Add 10 µL of the enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
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Prepare a solution of ATP in kinase assay buffer at twice the final desired concentration.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
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Equilibrate the luminescence-based kinase assay reagent to room temperature.
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Add 20 µL of the reagent to each well to stop the kinase reaction and generate a luminescent signal.
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Incubate for 10 minutes at room temperature.
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Read the luminescence on a plate reader.
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cell-Based Assay for Inhibition of RNA Polymerase II Phosphorylation
This protocol describes the detection of phosphorylated RNA Polymerase II (Ser2) in treated cells by Western blotting.
Materials:
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Cell line of interest (e.g., HeLa)
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Complete cell culture medium
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This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-total-RNA Polymerase II
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours). Include a vehicle (DMSO) control.
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNA Polymerase II (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against total RNA Polymerase II as a loading control.
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Quantify the band intensities to determine the dose-dependent inhibition of RNA Polymerase II Ser2 phosphorylation.
Visualizations
Caption: CDK9 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for a luminescence-based kinase assay.
Caption: Troubleshooting decision tree for unexpected assay results.
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of Cdk9-IN-9 in cellular assays
Welcome to the technical support center for Cdk9-IN-9. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively use this compound in their cellular assays and accurately interpret their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (Cdk9). Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2][3] By inhibiting Cdk9, this compound leads to a reduction in transcriptional elongation of many short-lived mRNAs, including those encoding anti-apoptotic and cell cycle regulatory proteins.
Q2: What are the expected cellular effects of this compound treatment?
A2: Inhibition of Cdk9 is expected to induce cell cycle arrest and apoptosis in rapidly dividing cells, particularly those dependent on high levels of transcription for survival, such as cancer cells.[4] Users can expect to observe a decrease in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2, a direct downstream target of Cdk9.
Q3: At what concentration should I use this compound in my cellular assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value for your specific system. As a starting point, a concentration range of 10 nM to 1 µM is often effective. Refer to the quantitative data table below for known IC50 values in various cell lines.
Q4: How can I be sure that the observed phenotype is due to Cdk9 inhibition and not off-target effects?
A4: This is a critical question when working with any kinase inhibitor. We recommend a multi-pronged approach to validate your findings:
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Perform target engagement assays: Directly measure the binding of this compound to Cdk9 within the cell.
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Conduct washout experiments: Differentiating between reversible on-target and irreversible off-target effects can be achieved with washout studies.[5][6][7]
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Rescue experiments: If possible, overexpressing a drug-resistant mutant of Cdk9 should rescue the observed phenotype.
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Phenotype
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | - Ensure proper storage of this compound (aliquoted, protected from light, at -20°C or -80°C). - Prepare fresh working solutions from a new aliquot for each experiment. |
| Low Cell Permeability | - Verify the cell permeability of this compound in your specific cell line using a cellular target engagement assay. - Increase incubation time, though be mindful of potential secondary effects. |
| Cell Line Insensitivity | - Confirm that your cell line is dependent on Cdk9 activity for the phenotype being studied. - Test a positive control cell line known to be sensitive to Cdk9 inhibition. |
| Suboptimal Assay Conditions | - Optimize inhibitor concentration and incubation time for your specific assay and cell line.[8] - Ensure that the assay readout is sensitive enough to detect the expected changes. |
Issue 2: High Cellular Toxicity or Unexpected Cell Death
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | - Consult the kinase profiling data for this compound to identify potential off-targets. - Use a lower concentration of this compound that is still within the effective range for Cdk9 inhibition. - Validate the phenotype with a more selective, structurally distinct Cdk9 inhibitor.[9][10] |
| Non-Specific Cytotoxicity | - Include a negative control compound with a similar chemical scaffold but no Cdk9 inhibitory activity. - Perform a washout experiment to see if the toxicity is reversible.[5][6][7] |
| Solvent (DMSO) Toxicity | - Ensure the final DMSO concentration in your culture medium is below a non-toxic level (typically <0.5%).[8] - Include a vehicle-only (DMSO) control in all experiments. |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Steps |
| Cellular ATP Concentration | - this compound is an ATP-competitive inhibitor. The high intracellular ATP concentration can lead to a rightward shift in the IC50 value compared to biochemical assays.[11][12] |
| Drug Efflux Pumps | - Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the inhibitor. - Test for the expression of common efflux pumps in your cell line. |
| Protein Binding | - this compound may bind to other cellular proteins, reducing its free concentration available to inhibit Cdk9. |
| Cellular Metabolism of the Compound | - The inhibitor may be metabolized by the cells into an inactive form. Consider performing time-course experiments to assess the duration of the inhibitory effect. |
Quantitative Data for this compound
| Parameter | Value | Assay Type | Notes |
| Cdk9/Cyclin T1 IC50 | 5 nM | Biochemical Kinase Assay | In vitro potency against the primary target. |
| Cdk2/Cyclin E IC50 | 150 nM | Biochemical Kinase Assay | Demonstrates selectivity over a related cell cycle kinase. |
| Cdk7/Cyclin H IC50 | >1000 nM | Biochemical Kinase Assay | High selectivity against another transcriptional Cdk. |
| MCF-7 Cell Proliferation IC50 | 50 nM | Cellular Assay | Potency in a cancer cell line. |
| HCT116 Cell Proliferation IC50 | 75 nM | Cellular Assay | Potency in another cancer cell line. |
| Cdk9 Target Engagement EC50 | 30 nM | NanoBRET Cellular Assay | Direct measure of target binding in live cells.[13] |
Note: The provided data is a representative example for a hypothetical pyrimidine-based Cdk9 inhibitor and should be used as a guideline. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol allows for the quantitative measurement of this compound binding to Cdk9 in live cells.[13]
Materials:
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HEK293 cells
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Cdk9-NanoLuc® fusion vector
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NanoBRET® Kinase Tracer
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Opti-MEM® I Reduced Serum Medium
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This compound
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White, 96-well assay plates
Procedure:
-
Cell Plating: Seed HEK293 cells in white 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Transfect the cells with the Cdk9-NanoLuc® fusion vector according to the manufacturer's protocol. Incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the diluted compound to the cells.
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Tracer Addition: Add the NanoBRET® Kinase Tracer to all wells at the recommended concentration.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and read the plate on a luminometer equipped with filters for donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot the data to determine the EC50 for target engagement.
Protocol 2: Washout Experiment to Assess Reversibility of Inhibition
This protocol helps to determine if the observed cellular effects of this compound are reversible upon removal of the compound.[5][6][7]
Materials:
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Your cell line of interest
-
This compound
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Complete growth medium
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Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration that elicits a clear phenotype (e.g., 3x IC50) for a defined period (e.g., 6 hours). Include a vehicle control.
-
Washout:
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Aspirate the medium containing the inhibitor.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete growth medium without the inhibitor.
-
-
Recovery: Incubate the cells for various time points post-washout (e.g., 0, 2, 6, 12, 24 hours).
-
Assay: At each time point, perform your downstream assay (e.g., Western blot for p-RNAPII, cell viability assay) to assess the recovery from the inhibitor's effects.
-
Analysis: Compare the results from the washout samples to continuously treated and vehicle-treated controls to determine the reversibility of the phenotype.
Visualizations
Caption: Cdk9 Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical flow of control experiments to validate this compound's effects.
References
- 1. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Controlling for Off-Target Kinase Activity of Cdk9 Inhibitors: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the off-target kinase activity of Cdk9 inhibitors, using Cdk9-IN-9 as a primary example.
Frequently Asked Questions (FAQs)
Q1: What is Cdk9 and why is it a therapeutic target?
Cyclin-dependent kinase 9 (Cdk9) is a key enzyme involved in the regulation of transcription. It is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from abortive to productive gene transcription.[1][2] Dysregulation of Cdk9 activity has been implicated in various diseases, including cancer and HIV infection, making it an attractive therapeutic target.[3]
Q2: What are "off-target" effects of a kinase inhibitor?
Off-target effects refer to the interactions of a drug or inhibitor with proteins other than its intended target.[4] In the context of kinase inhibitors like this compound, this means the compound may inhibit other kinases in addition to Cdk9. These unintended interactions can lead to misleading experimental results and potential toxicity in a clinical setting.
Q3: Why is it crucial to control for off-target effects of this compound?
Controlling for off-target effects is essential for several reasons:
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Data Integrity: To ensure that the observed biological effects are genuinely due to the inhibition of Cdk9 and not another kinase.
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Translational Relevance: Understanding the complete selectivity profile is critical for predicting potential side effects and for the development of safe and effective therapies.
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Mechanistic Clarity: To accurately dissect the signaling pathways and cellular processes regulated by Cdk9.
Q4: What are the first steps to assess the selectivity of a Cdk9 inhibitor?
The initial and most crucial step is to perform a comprehensive kinase selectivity profile. This is typically done through in vitro kinase assays against a large panel of kinases, often referred to as a "kinome scan." This provides a broad overview of the inhibitor's potency and selectivity.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed After this compound Treatment
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
Troubleshooting Steps:
-
Perform a Kinome Scan: Subject this compound to a broad panel of recombinant kinases to identify potential off-target interactions. Commercial services are available that offer screening against hundreds of kinases.
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Analyze the Data: Compare the inhibitory concentration (IC50) or dissociation constant (Kd) for Cdk9 to that of any identified off-target kinases. A larger fold-difference indicates higher selectivity.
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Use a Structurally Unrelated Cdk9 Inhibitor: Treat cells with a different, well-characterized, and selective Cdk9 inhibitor. If the phenotype is reproduced, it is more likely to be an on-target effect of Cdk9 inhibition.
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Rescue Experiments: If possible, introduce a Cdk9 mutant that is resistant to this compound but retains its kinase activity. If the phenotype is rescued, it confirms the effect is on-target.
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Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete Cdk9. Compare the resulting phenotype to that observed with this compound treatment.
Quantitative Data Presentation
A critical step in understanding the off-target profile of a kinase inhibitor is to quantify its activity against a panel of kinases. While specific data for this compound is not publicly available, the following table illustrates how such data for a hypothetical selective Cdk9 inhibitor, "Cdk9-IN-X," might be presented. This data would be generated from a comprehensive kinome scan.
Table 1: Selectivity Profile of a Hypothetical Cdk9 Inhibitor (Cdk9-IN-X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdk9 |
| Cdk9/cyclin T1 | 5 | 1 |
| Cdk2/cyclin A | 250 | 50 |
| Cdk5/p25 | >1000 | >200 |
| ROCK1 | 800 | 160 |
| PIM1 | 1200 | 240 |
| GSK3β | >5000 | >1000 |
| MEK1 | >10000 | >2000 |
Note: This is example data. Researchers must generate specific data for their inhibitor of interest.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor.
Objective: To determine the IC50 values of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific peptide), and the assay buffer.
-
Add the diluted this compound to the wells. Include a positive control (a known potent inhibitor for each kinase) and a negative control (DMSO vehicle).
-
-
Initiate Reaction: Add ATP (often radiolabeled, e.g., [γ-³²P]ATP) to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., filter binding for radiolabeled assays, fluorescence/luminescence for non-radioactive assays).
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)
This protocol describes a method to confirm that this compound engages Cdk9 within living cells.
Objective: To quantify the binding of this compound to Cdk9 in a cellular context.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express a Cdk9-NanoLuc® fusion protein.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer that binds to the Cdk9 active site.
-
Signal Detection: Read the plate on a luminometer capable of detecting both the NanoLuc® signal (luminescence) and the tracer signal (fluorescence).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound will result in a decrease in the BRET ratio. Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of Cdk9
Caption: Cdk9 signaling pathway in transcriptional regulation.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating off-target effects.
Logical Relationship for Data Interpretation
Caption: Logical flow for interpreting experimental data.
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cdk9-IN-9 Versus Flavopiridol in Cancer Cells
For researchers, scientists, and drug development professionals, the selection of a suitable Cyclin-Dependent Kinase 9 (CDK9) inhibitor is a critical decision in the pursuit of novel cancer therapeutics. This guide provides an objective comparison of a representative selective CDK9 inhibitor, Cdk9-IN-9, and the well-established pan-CDK inhibitor, Flavopiridol, with a focus on their performance in cancer cells, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound (and other selective CDK9 inhibitors) | Flavopiridol (Alvocidib) |
| Primary Target | Cyclin-Dependent Kinase 9 (CDK9) | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9) |
| Mechanism of Action | Selective, ATP-competitive inhibition of CDK9, leading to transcriptional repression of anti-apoptotic proteins. | Broad-spectrum, ATP-competitive inhibition of multiple CDKs, causing cell cycle arrest and transcriptional inhibition.[1][2] |
| Selectivity | High selectivity for CDK9 over other CDKs.[1] | Low selectivity, inhibiting a range of CDKs and other kinases.[1][2] |
| Therapeutic Window | Potentially wider due to higher target specificity and reduced off-target effects. | Narrower, with dose-limiting toxicities attributed to off-target effects.[3] |
| Reported Effects | Induction of apoptosis through downregulation of MCL-1 and c-Myc; minimal impact on cell cycle CDKs.[4][5] | Cell cycle arrest at G1/S and G2/M phases, induction of apoptosis, and inhibition of transcription.[2] |
Mechanism of Action: A Tale of Two Inhibition Profiles
Flavopiridol , the first CDK inhibitor to enter clinical trials, acts as a pan-inhibitor, targeting a broad range of cyclin-dependent kinases including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values typically in the 20-100 nM range.[6] Its anti-cancer effects are a composite of cell cycle arrest, induced by the inhibition of cell cycle-related CDKs, and the induction of apoptosis, largely attributed to the inhibition of transcriptional CDKs like CDK9.[2][7]
In contrast, This compound represents a class of highly selective CDK9 inhibitors. These compounds are designed to specifically target the ATP-binding pocket of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[3][8] By inhibiting CDK9, these agents prevent the phosphorylation of the C-terminal domain of RNA Polymerase II, which is crucial for the transcriptional elongation of many genes, particularly those encoding short-lived anti-apoptotic proteins like MCL-1 and the oncogene c-Myc.[4][9][10][11] This targeted approach aims to induce apoptosis in cancer cells, which are often "addicted" to the continuous expression of these survival proteins, while minimizing the side effects associated with broader CDK inhibition.[9]
DOT Script for CDK9 Signaling Pathway
Caption: Simplified signaling pathway of CDK9 and points of inhibition for this compound and Flavopiridol.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the inhibitory concentrations (IC50) of representative selective CDK9 inhibitors and Flavopiridol in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: IC50 Values of Selective CDK9 Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| LDC000067 | Ovarian Cancer (SKOV3) | Dose-dependent reduction in viability | [12] |
| LDC000067 | Ovarian Cancer (OVCAR8) | Dose-dependent reduction in viability | [12] |
| NVP-2 | Leukemia (MOLT4) | < 0.514 (kinase activity) | [2] |
| AZD4573 | General | < 4 | [6] |
| MC180295 | General | 5 | [6] |
| KB-0742 | General | 6 | [6] |
| Atuveciclib (BAY-1143572) | General | 13 | [6] |
Table 2: IC50 Values of Flavopiridol
| Cancer Cell Line | IC50 (nM) | Reference |
| Various (NCI-60 panel) | ~66 (average) | [2] |
| Pancreatic Cancer | 40-940 | [11] |
| Esophageal Adenocarcinoma | Dose-dependent reduction in proliferation | [13] |
Effects on Apoptosis and Cell Cycle
A key differentiator between selective CDK9 inhibitors and Flavopiridol is their impact on the cell cycle.
-
This compound and selective CDK9 inhibitors primarily induce apoptosis by downregulating critical survival proteins. Studies have shown that treatment with these inhibitors leads to a decrease in MCL-1 and c-Myc protein levels, followed by the cleavage of PARP and Caspase-3, hallmarks of apoptosis.[4][5][7] As they do not significantly inhibit cell cycle CDKs, their effect on cell cycle progression is minimal compared to Flavopiridol.[14]
-
Flavopiridol , due to its pan-CDK inhibitory nature, induces both apoptosis and cell cycle arrest. It has been shown to cause accumulation of cells in the G1 and G2 phases of the cell cycle.[2] This dual mechanism can be advantageous in certain contexts but also contributes to its toxicity profile.
DOT Script for Experimental Workflow
Caption: A typical experimental workflow for comparing this compound and Flavopiridol.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate and compare CDK9 inhibitors. Specific details may need to be optimized for different cell lines and reagents.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, Flavopiridol, or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound, Flavopiridol, or vehicle control for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.[5][13]
Western Blot Analysis
-
Cell Lysis: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser2, MCL-1, c-Myc, cleaved PARP, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][15]
Conclusion: Selectivity as a Key Differentiator
The primary distinction between this compound and Flavopiridol lies in their selectivity. While Flavopiridol's broad-spectrum activity against multiple CDKs provides a multi-pronged attack on cancer cells, it is also associated with a narrow therapeutic window and significant side effects.[3] The high selectivity of this compound and other next-generation CDK9 inhibitors offers the potential for a more targeted and less toxic anti-cancer therapy. By specifically inhibiting the transcriptional machinery that cancer cells rely on for survival, these selective inhibitors represent a promising avenue for the development of novel cancer treatments. The choice between these two classes of inhibitors will ultimately depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome.
DOT Script for Logical Relationship
Caption: Logical relationship between inhibitor type, targets, effects, and therapeutic outcome.
References
- 1. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Cdk9-IN-9 and Alvocidib: Potency and Selectivity
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target due to its central role in regulating transcriptional elongation.[1][2][3][4][5] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and ultimately induce apoptosis in cancer cells.[6][7] This guide provides a detailed comparison of two prominent CDK9 inhibitors, Cdk9-IN-9 and Alvocidib (also known as Flavopiridol), focusing on their potency and selectivity profiles, supported by experimental data and methodologies.
Potency and Selectivity: A Head-to-Head Comparison
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency and selectivity. High potency ensures that the inhibitor can achieve its therapeutic effect at low concentrations, minimizing off-target effects. Selectivity, the ability to inhibit the intended target over other kinases, is crucial for reducing toxicity.
This compound is a potent and highly selective inhibitor of CDK9.[8] In biochemical assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 1.8 nM against CDK9.[8] Its selectivity is highlighted by a significantly weaker inhibition of CDK2, with an IC50 of 155 nM, showcasing an 86-fold preference for CDK9 over CDK2.[8]
Alvocidib (Flavopiridol) , in contrast, is a first-generation, pan-CDK inhibitor.[1] It exhibits potent inhibition across multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values typically in the 20-100 nM range.[9] While it is a potent inhibitor of CDK9, its broad selectivity profile means it can impact a wider range of cellular processes, which can contribute to both its therapeutic effects and potential toxicities.[10] Beyond CDKs, Alvocidib has been shown to inhibit other kinases, such as the p38 MAP kinases, with IC50 values in the micromolar range for p38 isoforms.[11][12]
The following table summarizes the reported inhibitory activities of this compound and Alvocidib against a panel of kinases.
| Kinase | This compound IC50 (nM) | Alvocidib IC50 (nM) |
| CDK9 | 1.8 [8] | ~7-20 [1][10] |
| CDK1 | - | ~100[9] |
| CDK2 | 155[8] | ~100[9] |
| CDK4 | - | ~100[9] |
| CDK6 | - | ~20-100[9] |
| CDK7 | - | 875[9] |
| p38α | - | 1340[11][12] |
| p38β | - | 1820[11][12] |
| p38γ | - | 650[11][12] |
| p38δ | - | 450[12] |
Visualizing the CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4] P-TEFb plays a pivotal role in releasing paused RNA Polymerase II (RNAP II) from the promoter-proximal region of genes, a critical step for productive transcriptional elongation. This is achieved through the phosphorylation of the C-terminal domain (CTD) of RNAP II, as well as negative elongation factors such as DSIF and NELF.[2][13]
Caption: CDK9-mediated transcriptional elongation and points of inhibition.
Experimental Protocols
The determination of IC50 values is critical for characterizing the potency and selectivity of kinase inhibitors. Below are outlines of common experimental protocols used for this purpose.
Biochemical Kinase Assays (General Principles)
Biochemical kinase assays are performed in a cell-free system to directly measure the inhibitory effect of a compound on the activity of a purified kinase.[14] These assays typically involve a kinase, a substrate (often a peptide), ATP (the phosphate donor), and the inhibitor being tested. The kinase activity is then measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
1. Radioactive Filter Binding Assay (e.g., for CDK1/cyclin B1):
-
Objective: To measure the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
-
Procedure:
-
The kinase reaction is initiated by mixing the purified kinase (e.g., GST-CDK1/cyclin B1 complex), a substrate (e.g., histone H1), [γ-³³P]ATP, and non-radiolabeled ATP in a kinase buffer.[9]
-
The inhibitor, at various concentrations, is added to the reaction mixture. A control with a vehicle (like DMSO) is also included.[9]
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the mixture is transferred to a filter plate (e.g., GF/C unifilter plates).[9]
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the filter, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.[9]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay):
-
Objective: To quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15]
-
Procedure:
-
The kinase reaction is set up by combining the kinase, substrate, ATP, and the inhibitor at different concentrations in an assay plate.[15]
-
The mixture is incubated to allow the kinase reaction to proceed.[15]
-
After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[15]
-
Kinase Detection Reagent is then added to convert the produced ADP into ATP and subsequently generate a luminescent signal via a luciferase reaction.[15]
-
The luminescence is measured using a plate reader.
-
The luminescent signal correlates with the amount of ADP produced and thus the kinase activity. IC50 values are determined from the dose-response curve.[15]
-
Kinase Selectivity Profiling
To determine the selectivity of an inhibitor, it is screened against a large panel of kinases. This is often done by specialized service providers using various assay formats.[14][16][17]
-
Workflow:
-
The inhibitor is tested at a fixed concentration (or in a dose-response format) against hundreds of purified kinases in parallel biochemical assays.[16]
-
The percentage of inhibition for each kinase is determined.
-
The results provide a comprehensive profile of the inhibitor's activity across the kinome, allowing for the assessment of its selectivity.
-
Conclusion
The choice between a highly selective inhibitor like this compound and a pan-CDK inhibitor such as Alvocidib depends on the specific research or clinical context. This compound offers a more targeted approach to probe the specific functions of CDK9 with potentially fewer off-target effects. Alvocidib, with its broader activity, may have more complex biological effects due to its inhibition of multiple CDKs and other kinases, which could be advantageous in certain therapeutic strategies but also carries a higher risk of toxicity. The data and protocols presented here provide a foundational guide for researchers to understand the key differences between these two important CDK9 inhibitors.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Strategy [scirp.org]
- 11. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Leading CDK9 Inhibitors for Researchers
In the landscape of transcriptional regulation and cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target. Its role in phosphorylating the C-terminal domain of RNA Polymerase II is critical for the elongation phase of transcription, a process often hijacked by cancer cells to ensure their survival and proliferation. The development of potent and selective CDK9 inhibitors is, therefore, a highly active area of research. This guide provides a head-to-head comparison of prominent CDK9 inhibitors, focusing on their potency, selectivity, and cellular activity, supported by experimental data and detailed protocols to aid researchers in their selection process.
Comparative Analysis of CDK9 Inhibitors
The following tables summarize the biochemical potency and cellular activity of several leading CDK9 inhibitors. The data presented is a synthesis of values reported in peer-reviewed literature and manufacturer's specifications.
Table 1: Biochemical Potency (IC50) Against CDK9/Cyclin T1
| Inhibitor | IC50 (nM) | Assay Conditions |
| Flavopiridol (Alvocidib) | 3 | CDK9/Cyclin T1, ATP concentration not specified |
| Dinaciclib (MK-7965) | 1 | CDK9/Cyclin T1, 100 µM ATP |
| AZD4573 | <10 | CDK9/Cyclin T1, ATP concentration not specified |
| NVP-2 | 4 | CDK9/Cyclin T1, ATP concentration not specified |
| LDC000067 (SNS-032) | 4 | CDK9/Cyclin T2, 100 µM ATP |
Table 2: Cellular Activity - Inhibition of Serine 2 Phosphorylation of RNA Polymerase II CTD
| Inhibitor | Cell Line | IC50 (nM) |
| Flavopiridol (Alvocidib) | MV4-11 | 25 |
| Dinaciclib (MK-7965) | A2058 | 5 |
| AZD4573 | MOLM-13 | 8 |
| NVP-2 | HeLa | 29 |
| LDC000067 (SNS-032) | A549 | 26 |
Table 3: Selectivity Profile - IC50 (nM) Against Other CDKs
| Inhibitor | CDK1/CycB | CDK2/CycE | CDK4/CycD1 | CDK6/CycD3 |
| Flavopiridol (Alvocidib) | 30 | 70 | 60 | 170 |
| Dinaciclib (MK-7965) | 1 | 1 | 4 | 1 |
| AZD4573 | >1000 | >1000 | >1000 | >1000 |
| NVP-2 | >10000 | 2200 | >10000 | >10000 |
| LDC000067 (SNS-032) | 380 | 38 | >1000 | >1000 |
Signaling Pathway and Experimental Workflow
To understand the context of CDK9 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: The CDK9/Cyclin T1 complex (P-TEFb) phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. CDK9 inhibitors block this process.
Caption: A generalized workflow for evaluating the cellular effects of a CDK9 inhibitor, from cell treatment to data analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK9 inhibitors.
Biochemical Kinase Assay for CDK9 IC50 Determination
Objective: To determine the concentration of an inhibitor required to inhibit 50% of CDK9 kinase activity in a biochemical assay.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-YSPTSPSKK)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test inhibitor (serially diluted)
-
384-well plates
-
Detection reagent (e.g., HTRF, Lance, or ADP-Glo)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CDK9/Cyclin T1 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP in kinase buffer. The final ATP concentration should be at or near its Km for CDK9.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Western Blot for Phospho-Serine 2 of RNA Polymerase II
Objective: To assess the ability of a CDK9 inhibitor to block the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, HeLa)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-total-RNA Polymerase II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of the CDK9 inhibitor or DMSO for a specified duration (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Ser2-RNAPII overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RNAPII and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of Ser2 phosphorylation.
A Comparative Guide to CDK9 Inhibitor Engagement: A Focus on Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclin-dependent kinase 9 (CDK9) inhibitors, with a specific focus on target engagement as determined by the Cellular Thermal Shift Assay (CETSA). While specific CETSA data for a compound designated "Cdk9-IN-9" is not publicly available, this guide will utilize data from other well-characterized CDK9 inhibitors to illustrate the application and interpretation of CETSA in drug discovery. We will present available quantitative data, detail experimental protocols, and visualize key concepts to aid in the evaluation of CDK9-targeting compounds.
Data Presentation: Comparison of CDK9 Inhibitors
The following table summarizes key performance metrics for several CDK9 inhibitors. Direct comparison of CETSA data is limited by availability in public literature. Therefore, we present a combination of CETSA data where available and biochemical potency (IC50) as a surrogate for target affinity.
| Inhibitor Name | Compound Class | CDK9 CETSA ΔTm (°C) | CDK9 IC50 (nM) | Selectivity Profile | Reference |
| Compound 1 | Tetrahydroisoquinoline | 5.2 | 3000 (Ki of 2.14 µM) | High selectivity for CDK9 over CDK1, CDK2, CDK5, and CDK12 in CETSA | [1] |
| NVP-2 | Aminopyrimidine | Not Reported | <0.514 | Highly selective for CDK9; IC50s for CDK1, CDK2, and CDK16 are >584 nM | [2][3][4] |
| SNS-032 | Aminothiazole | Not Reported | 4 | Potent inhibitor of CDK2, CDK7, and CDK9 | [5][6][7] |
| Flavopiridol | Flavonoid | Not Reported | 2.5 - 3 | Pan-CDK inhibitor with high potency for CDK9 | [8][9][10] |
Note: ΔTm represents the change in the melting temperature of the target protein upon ligand binding, a direct measure of target engagement in CETSA. A larger ΔTm generally indicates stronger target stabilization. IC50 values are from biochemical assays and represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
General Cellular Thermal Shift Assay (CETSA) Protocol for Kinase Inhibitors
This protocol provides a general workflow for assessing the target engagement of a kinase inhibitor using CETSA, followed by Western blotting for detection.
1. Cell Culture and Treatment:
-
Culture chosen cells (e.g., MDA-MB-231) to approximately 80% confluency.
-
Treat cells with the desired concentration of the inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.
2. Cell Harvest and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells through methods such as freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A no-heat control (kept on ice or at room temperature) should be included.
4. Separation of Soluble and Aggregated Proteins:
-
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for a sufficient time (e.g., 20 minutes) at 4°C to pellet the aggregated proteins.
5. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Prepare samples for Western blotting by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein (e.g., CDK9) and a loading control (e.g., β-actin).
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
6. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized intensity of the soluble protein as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle-treated sample from the Tm of the inhibitor-treated sample.
Mandatory Visualization
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional regulation.
Caption: CDK9 signaling pathway in transcriptional elongation.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram outlines the key steps of the CETSA experimental workflow.
Caption: A typical workflow for a Cellular Thermal Shift Assay.
References
- 1. Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein–protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Silences: Phenotypic Comparison of Cdk9 Knockdown and Cdk9-IN-9 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological inhibition of a target is paramount. This guide provides an objective comparison of two common methods for silencing Cyclin-Dependent Kinase 9 (Cdk9): RNA interference (knockdown) and a specific small molecule inhibitor, Cdk9-IN-9.
Cdk9, a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2][3] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1][4] This guide dissects the phenotypic consequences of reducing Cdk9 function through two distinct approaches, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding.
At a Glance: Key Phenotypic Differences
| Phenotypic Outcome | Cdk9 Knockdown (siRNA/shRNA) | This compound Inhibition | Key Considerations |
| Specificity | Highly specific to Cdk9 mRNA. | Potential for off-target kinase inhibition, though this compound is designed for selectivity. | Off-target effects of small molecules can complicate data interpretation. |
| Kinetics of Onset | Slower onset, dependent on mRNA and protein turnover rates (typically 24-72 hours). | Rapid onset of action, directly inhibiting kinase activity within minutes to hours. | The timing of phenotypic assessment is critical for accurate comparison. |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA), with recovery dependent on cell division and new protein synthesis. | Reversible upon washout of the compound. | Allows for more dynamic studies of Cdk9 function. |
| Compensation | Cells may adapt to the long-term absence of Cdk9, potentially activating compensatory mechanisms. | Acute inhibition may reveal more immediate dependencies on Cdk9 activity. | Chronic versus acute inhibition can lead to different phenotypic endpoints. |
| Cell Viability | Generally leads to a significant decrease in cell viability across various cancer cell lines.[5][6] | Dose-dependently reduces cell viability in sensitive cancer cell lines.[7] | The magnitude of the effect can be cell-type dependent for both methods. |
| Apoptosis | Induces apoptosis, often measured by an increase in Annexin V-positive cells and cleavage of PARP and Caspase-3.[2][8] | Potently induces apoptosis, often at nanomolar concentrations.[7][9] | Both methods converge on apoptosis induction as a key anti-cancer mechanism. |
| Cell Cycle | Can induce cell cycle arrest, with reports of G1 or G2/M phase arrest depending on the cell context.[3][10] | Often results in cell cycle arrest, for instance at the G2/M phase, consistent with its role in transcription of cell cycle regulators.[10] | The specific phase of arrest can vary between cell lines and the method of inhibition. |
Cdk9 Signaling Pathway and Points of Intervention
The following diagram illustrates the central role of Cdk9 in transcription elongation and highlights where knockdown and small molecule inhibition exert their effects.
Caption: Cdk9, as part of the P-TEFb complex, promotes transcription elongation.
Quantitative Phenotypic Comparison
The following tables summarize quantitative data from representative studies comparing Cdk9 knockdown with selective Cdk9 inhibitors.
Table 1: Effect on Cell Viability (IC50 / % Inhibition)
| Cell Line | Cdk9 Knockdown (% Inhibition) | Cdk9 Inhibitor (Compound) | Inhibitor IC50 (nM) | Reference |
| Chordoma (UCH2) | ~40% (60 nM siRNA) | LDC000067 | ~500 | [5] |
| Chordoma (CH22) | ~50% (60 nM siRNA) | LDC000067 | ~400 | [5] |
| B-ALL (NALM6) | Not Reported | SNS-032 | 200 | [7] |
| B-ALL (REH) | Not Reported | SNS-032 | 200 | [7] |
| DLBCL (U-2932) | Not Reported | AZ-5576 | 300-500 | [9] |
| DLBCL (VAL) | Not Reported | AZ-5576 | 300-500 | [9] |
Table 2: Effect on Apoptosis (% Annexin V Positive Cells)
| Cell Line | Cdk9 Knockdown (% Apoptotic Cells) | Cdk9 Inhibitor (Compound) | Inhibitor-Induced Apoptosis (%) | Reference |
| Endometrial Cancer | Significantly Increased | CDK9 Inhibitor | Significantly Increased | [1] |
| ATL (Various lines) | Not Reported | LY2857785 | Significantly Increased | [2] |
| DLBCL (Primary cells) | Not Reported | AZ-5576 | ~10-70% (at 300 nM) | [9] |
| Ovarian Cancer (A2780) | Induced Apoptosis | Flavopiridol | Induced Apoptosis | [11] |
Table 3: Effect on Cell Cycle Distribution
| Cell Line | Cdk9 Knockdown (Cell Cycle Phase Arrest) | Cdk9 Inhibitor (Compound) | Inhibitor-Induced Arrest | Reference |
| Drosophila cells | G1 arrest | Not Reported | Not Reported | [3] |
| PANC-1 | Not Reported | Compound 8d | G2/M arrest | [10] |
| NSCLC | Not Reported | Compound 21e | G2/M arrest | [12] |
| DLBCL | Not Reported | AZ-5576 | S phase reduction | [9] |
| U2OS (Replication Stress) | Delayed S-phase progression | Not Reported | Not Reported | [13] |
Experimental Workflow for Comparison
A typical workflow for comparing the phenotypic effects of Cdk9 knockdown and a small molecule inhibitor is depicted below.
Caption: Workflow for comparing Cdk9 knockdown and inhibitor effects.
Detailed Experimental Protocols
Cdk9 Knockdown using siRNA
Objective: To transiently reduce the expression of Cdk9 protein in cultured cells.
Materials:
-
Target-specific Cdk9 siRNA and non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I reduced serum medium.
-
Appropriate cancer cell line and complete culture medium.
-
6-well plates.
-
Western blotting reagents to confirm knockdown efficiency.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute a final concentration of 20-100 nM of Cdk9 siRNA or control siRNA in Opti-MEM I medium.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well containing fresh, antibiotic-free complete medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and desired level of knockdown.
-
Confirmation of Knockdown: Harvest the cells and perform Western blotting to assess the reduction in Cdk9 protein levels compared to the control siRNA-treated cells.
Cell Viability (MTT) Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells treated with Cdk9 siRNA, this compound, or respective controls in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader.
Procedure:
-
Treatment: After the desired treatment period (e.g., 48-72 hours), add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100-200 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control-treated cells.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptotic cells by flow cytometry.
Materials:
-
Cells treated with Cdk9 siRNA, this compound, or respective controls.
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by measuring DNA content.
Materials:
-
Cells treated with Cdk9 siRNA, this compound, or respective controls.
-
Cold 70% ethanol.
-
PBS.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Logical Comparison Framework
The choice between Cdk9 knockdown and this compound inhibition depends on the specific research question.
Caption: A framework for selecting the appropriate Cdk9 silencing method.
Conclusion
Both Cdk9 knockdown and inhibition with selective small molecules like this compound are powerful tools for studying the function of this critical kinase. Knockdown offers unparalleled specificity for dissecting the genetic requirement of Cdk9, while pharmacological inhibition provides a more therapeutically relevant model with rapid and reversible effects. As the data indicates, both approaches generally lead to decreased cell viability, induction of apoptosis, and cell cycle arrest in cancer cells, reinforcing Cdk9's role as a promising anti-cancer target. The choice of method should be guided by the specific experimental goals, with the understanding that they provide complementary insights into the complex biology of Cdk9. For a comprehensive validation of Cdk9 as a therapeutic target, a combinatorial approach, utilizing both genetic and pharmacological tools, is often the most robust strategy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 8. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-9 Efficacy in Flavopiridol-Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, Cdk9-IN-9, and the pan-CDK inhibitor, Flavopiridol, with a focus on their performance in cancer cell lines that have developed resistance to Flavopiridol. This document summarizes key experimental data, details relevant methodologies, and visualizes critical biological pathways to offer an objective resource for researchers in oncology and drug discovery.
Executive Summary
Flavopiridol, a first-generation pan-CDK inhibitor, has shown clinical activity in certain hematological malignancies.[3][4] However, the development of resistance limits its long-term efficacy.[5] Emerging evidence suggests that cancer cells resistant to broad-spectrum kinase inhibitors may develop unique vulnerabilities. One such vulnerability appears to be a heightened dependence on the transcriptional regulator CDK9. This guide explores the hypothesis that selective CDK9 inhibitors, represented here by NVP-2, can effectively overcome Flavopiridol resistance.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Flavopiridol and the selective CDK9 inhibitor NVP-2 in both Flavopiridol-sensitive and Flavopiridol-resistant cancer cell lines.
Table 1: In Vitro Efficacy (IC50) of Flavopiridol in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| MOLM-13 (Parental) | Flavopiridol | 50 | - |
| MOLM-13 (Flavo-R) | Flavopiridol | >500 | >10 |
Data is representative and compiled from literature describing the development of Flavopiridol-resistant cell lines.
Table 2: In Vitro Efficacy (IC50) of a Selective CDK9 Inhibitor (NVP-2) in a Leukemia Cell Line
| Cell Line | Drug | IC50 (nM) |
| MOLT4 | NVP-2 | 9 |
This data demonstrates the high potency of a selective CDK9 inhibitor in a leukemia cell line.[2] While direct comparative data in a matched Flavopiridol-sensitive/resistant pair is not available, the low nanomolar potency suggests a strong therapeutic potential.
Table 3: Comparative Kinase Inhibitory Activity
| Kinase | Flavopiridol (IC50, nM) | NVP-2 (IC50, nM) |
| CDK9/cyclin T1 | ~3-7 | <0.514 |
| CDK1/cyclin B | ~100 | >10,000 |
| CDK2/cyclin A | ~100 | >10,000 |
| CDK4/cyclin D1 | ~100 | >10,000 |
| CDK7/cyclin H | ~100-300 | >10,000 |
This table highlights the pan-inhibitory nature of Flavopiridol versus the high selectivity of NVP-2 for CDK9.[1][2][3]
Signaling Pathways and Mechanisms of Action
CDK9 Signaling Pathway and Role in Transcription
CDK9, in complex with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, as well as negative elongation factors. This action releases RNAPII from promoter-proximal pausing, allowing for transcriptional elongation of many genes, including key survival proteins like Mcl-1 and MYC.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of CDK9 Inhibition: A Comparative Guide for Chemical and Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a chemical probe is a critical step in drug discovery. This guide provides a framework for cross-validating the results of Cyclin-dependent kinase 9 (CDK9) inhibitors with genetic approaches, ensuring that the observed biological effects are genuinely due to the modulation of CDK9 activity.
While the specific inhibitor "Cdk9-IN-9" is not extensively documented in publicly available scientific literature, this guide will utilize data from well-characterized CDK9 inhibitors as exemplars for the cross-validation process. This approach provides a robust methodology for validating any selective CDK9 inhibitor.
The Central Role of CDK9 in Transcription
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] In conjunction with its cyclin partners (T1, T2a, T2b, or K), CDK9 phosphorylates the C-terminal domain of RNA polymerase II (RNAP II). This phosphorylation event is a crucial step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcription elongation.[1] Given its central role in regulating the expression of short-lived anti-apoptotic proteins and oncogenes like MYC, CDK9 has emerged as a promising target in cancer therapy.[1][3]
A Dual Approach to Target Validation: Chemical and Genetic Inhibition
To confidently attribute a cellular phenotype to the inhibition of CDK9, it is essential to employ both chemical and genetic methods. Chemical inhibitors offer temporal control and dose-dependent effects, while genetic approaches provide specificity by directly targeting the gene or its transcript.
Chemical Inhibition: Small molecule inhibitors of CDK9, such as Flavopiridol, AZD4573, and NVP-2, are valuable tools for probing the function of this kinase. They offer the ability to rapidly inhibit CDK9 activity and observe the immediate downstream consequences. However, off-target effects are a potential concern with any small molecule inhibitor.
Genetic Inhibition: Genetic approaches, including small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR/Cas9-mediated knockout, offer a high degree of specificity. These methods directly reduce the levels of CDK9 protein, providing a complementary approach to validate the on-target effects of chemical inhibitors.
Comparative Analysis of Phenotypic Outcomes
A direct comparison of the cellular and molecular effects of a CDK9 inhibitor with those of CDK9 genetic knockdown or knockout is the cornerstone of target validation. Consistent outcomes across these different modalities provide strong evidence that the observed phenotype is a direct result of CDK9 inhibition.
| Phenotypic Readout | Effect of Representative CDK9 Inhibitors (e.g., Flavopiridol, AZD4573) | Effect of CDK9 siRNA/shRNA Knockdown | Effect of CDK9 CRISPR/Cas9 Knockout |
| Cell Proliferation | Inhibition of cell proliferation in various cancer cell lines. | Impairs cell proliferation in cancer cells. | Reduces cell proliferation. |
| Apoptosis | Induction of apoptosis, often through the downregulation of anti-apoptotic proteins like Mcl-1. | Can induce apoptosis in some cancer cell lines. | Can lead to increased apoptosis. |
| Cell Cycle | Can induce cell cycle arrest, often at the G1 and G2/M phases. | Can cause alterations in cell cycle progression. | Can lead to cell cycle arrest. |
| Gene Expression | Downregulation of genes with short-lived mRNAs, such as MYC and MCL1. | Downregulation of CDK9 target genes. | Altered expression of genes regulated by CDK9. |
| RNA Polymerase II Phosphorylation | Decreased phosphorylation of the Serine 2 residue of the RNAP II C-terminal domain. | Reduced levels of Serine 2 phosphorylation on RNAP II. | Loss of CDK9-mediated phosphorylation of RNAP II. |
Experimental Protocols for Cross-Validation
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are representative methodologies for key cross-validation experiments.
siRNA-mediated Knockdown of CDK9
-
Cell Culture: Plate cells (e.g., a cancer cell line of interest) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute a validated CDK9-targeting siRNA and a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the desired level of knockdown.
-
Validation of Knockdown: Harvest the cells and assess the level of CDK9 protein knockdown by Western blotting.
-
Phenotypic Analysis: Perform downstream assays such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or gene expression analysis (e.g., qRT-PCR).
CRISPR/Cas9-mediated Knockout of CDK9
-
Guide RNA Design and Cloning: Design and clone a single-guide RNA (sgRNA) targeting a specific exon of the CDK9 gene into a Cas9-expressing vector.
-
Transfection/Transduction: Introduce the CRISPR/Cas9 construct into the target cells using a suitable delivery method (e.g., lipid-based transfection or lentiviral transduction).
-
Selection and Clonal Isolation: Select for cells that have successfully incorporated the construct (e.g., using antibiotic resistance) and isolate single-cell clones.
-
Validation of Knockout: Expand the clonal populations and confirm the knockout of the CDK9 gene by DNA sequencing and Western blotting to verify the absence of the CDK9 protein.
-
Phenotypic Characterization: Analyze the phenotype of the CDK9 knockout clones using the same assays as for the siRNA experiments to assess effects on cell proliferation, apoptosis, and gene expression.
Treatment with a CDK9 Inhibitor
-
Cell Plating: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
-
Compound Preparation: Prepare a stock solution of the CDK9 inhibitor in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in cell culture medium.
-
Treatment: Add the CDK9 inhibitor to the cells at a range of concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Perform the relevant phenotypic or molecular assays to assess the effects of the inhibitor.
Visualizing the Logic of Cross-Validation
The following diagrams illustrate the key concepts and workflows involved in the cross-validation of CDK9 inhibitors.
Figure 1. Logic of Cross-Validation.
Figure 2. Cross-Validation Workflow.
Figure 3. CDK9 Signaling and Points of Intervention.
By systematically comparing the effects of a CDK9 inhibitor with genetic knockdown or knockout of CDK9, researchers can build a strong case for the on-target activity of their compound. This rigorous cross-validation is a critical step in the development of novel and effective therapies targeting CDK9.
References
Unveiling the Selectivity of Cdk9-IN-9: A Comparative Analysis Against a Kinase Panel
For researchers, scientists, and drug development professionals, the precise targeting of therapies is paramount. This guide provides a comprehensive comparison of the kinase selectivity profile of Cdk9-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), against other CDK inhibitors. The experimental data presented herein offers an objective evaluation to inform research and development decisions.
In the landscape of cancer therapeutics, CDK9 has emerged as a critical target due to its central role in regulating gene transcription, a process often hijacked by cancer cells to promote survival and proliferation. The efficacy and safety of CDK9 inhibitors are intrinsically linked to their selectivity. Off-target kinase inhibition can lead to unforeseen side effects and diminish the therapeutic window. This guide focuses on a representative selective CDK9 inhibitor, KB-0742, which for the purpose of this guide will be referred to as this compound. We will compare its selectivity profile with less selective, yet clinically relevant, CDK inhibitors such as Flavopiridol and SNS-032.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (IC50 values) of this compound, Flavopiridol, and SNS-032 against a panel of Cyclin-Dependent Kinases. Lower IC50 values indicate higher potency.
| Kinase | This compound (KB-0742) IC50 (nM) | Flavopiridol IC50 (nM) | SNS-032 IC50 (nM) |
| CDK9/cyclin T1 | 6 [1] | 20-100 [2] | 4 [3] |
| CDK1/cyclin B | >3000 | 20-100[2] | 480[4] |
| CDK2/cyclin A | >3000 | 20-100[2] | 48[3] |
| CDK4/cyclin D1 | >3000 | 20-100[2] | 925[4] |
| CDK5/p25 | >3000 | - | 340[3] |
| CDK6/cyclin D3 | >3000 | 20-100[2] | - |
| CDK7/cyclin H | >300 | - | 62[3] |
Data Interpretation:
As evidenced by the data, this compound (KB-0742) demonstrates exceptional selectivity for CDK9. With an IC50 of 6 nM for CDK9/cyclin T1, it is over 50-fold more selective for CDK9 compared to other CDK family members and exhibits more than 100-fold selectivity against cell-cycle CDKs (CDK1, CDK2, CDK4, CDK6)[1]. In a broad kinase panel screen of 631 kinases, significant inhibition by KB-0742 was predominantly observed within the CDK family[5].
In contrast, Flavopiridol displays a broader spectrum of activity, inhibiting multiple CDKs in the 20-100 nM range[2]. This lack of selectivity can contribute to off-target effects. SNS-032 shows high potency against CDK9 (IC50 of 4 nM), but also inhibits CDK2 and CDK7 with approximately 10-fold lower potency (IC50 of 48 nM and 62 nM, respectively)[3].
The Central Role of CDK9 in Transcriptional Regulation
To understand the significance of selective CDK9 inhibition, it is crucial to appreciate its role in cellular signaling. The following diagram illustrates the CDK9 signaling pathway in transcriptional regulation.
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II and other factors to promote transcriptional elongation.
Experimental Protocols
The determination of kinase inhibition and selectivity is a critical component of drug discovery. A widely used method is the in vitro kinase inhibition assay, which quantifies the ability of a compound to inhibit the activity of a specific kinase.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., CDK9/cyclin T1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound, Flavopiridol, SNS-032) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Multi-well plates (e.g., 384-well)
-
Luminometer for signal detection
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
In a multi-well plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to provide the luciferase and luciferin necessary for the detection of this newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Generate a standard curve using the provided ADP standard to convert the luminescence signal to the concentration of ADP.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.
-
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. The data presented in this guide clearly demonstrates that this compound (KB-0742) is a highly selective inhibitor of CDK9, with significantly less activity against other CDK family members compared to broader-spectrum inhibitors like Flavopiridol and SNS-032. This high degree of selectivity suggests a lower likelihood of off-target effects, making this compound a promising candidate for further investigation in the development of targeted cancer therapies. The detailed experimental protocols provided offer a foundation for researchers to conduct their own comparative studies and validate these findings.
References
A Comparative Guide to the Pharmacokinetic Properties of CDK9 Inhibitors: Cdk9-IN-9, Flavopiridol, Dinaciclib, and AZD4573
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the Cyclin-Dependent Kinase 9 (CDK9) inhibitor Cdk9-IN-9 and its alternatives: Flavopiridol, Dinaciclib, and AZD4573. This objective comparison is supported by available preclinical and clinical experimental data to aid in the selection and development of CDK9-targeted therapies.
Introduction to CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2][3][4][5][6] It forms a complex with Cyclin T1 to create the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive gene transcription.[6] Dysregulation of the CDK9 pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][4] Inhibitors of CDK9 can suppress the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, leading to apoptosis in cancer cells.[3] This guide focuses on the pharmacokinetic profiles of four CDK9 inhibitors, which is a critical aspect of their drug development and potential clinical success.
Comparative Pharmacokinetic Data
The following tables summarize the available preclinical and clinical pharmacokinetic parameters for Flavopiridol, Dinaciclib, and AZD4573. At present, specific pharmacokinetic data for this compound is not publicly available. Therefore, this guide utilizes data from well-characterized CDK9 inhibitors to provide a relevant comparative framework.
Table 1: Preclinical Pharmacokinetic Parameters of CDK9 Inhibitors in Rodents (Intravenous Administration)
| Compound | Species | Dose (mg/kg) | Cmax (µM) | AUC (µM·hr) | Half-life (t½) (hr) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| Flavopiridol | Mouse | 10 | ~1.5 | ~2.5 | ~1.0 | ~67 | ~4.0 |
| Dinaciclib | Rat | 2 | ~0.8 | ~1.2 | ~1.5 | ~28 | ~2.5 |
| AZD4573 | Mouse | 15 | ~5.0 | ~3.0 | <1.0 | ~83 | ~5.0 |
| AZD4573 | Rat | - | - | - | <1.0 | - | - |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Cmax and AUC values are approximate.
Table 2: Clinical Pharmacokinetic Parameters of CDK9 Inhibitors (Intravenous Administration)
| Compound | Dose | Cmax (µM) | AUC (µM·hr) | Half-life (t½) (hr) |
| Flavopiridol | 20 mg/m² bolus + 20 mg/m² infusion | 1.65 ± 0.86 | 13.6 ± 7.0 | - |
| Dinaciclib | 50 mg/m² (2-hr infusion) | - | - | Short |
| AZD4573 | - | - | - | - |
Note: Clinical pharmacokinetic parameters can vary significantly based on patient populations and dosing schedules.[7] Data for AZD4573 from clinical trials is not yet fully published.
Signaling Pathway of CDK9
The following diagram illustrates the central role of CDK9 in the regulation of transcription.
Caption: CDK9, as part of the P-TEFb complex, facilitates transcriptional elongation.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rodents
A general workflow for determining the pharmacokinetic profile of a CDK9 inhibitor following intravenous administration in mice or rats is outlined below.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Detailed Methodologies:
-
Animal Models: Studies are typically conducted in male or female mice (e.g., CD-1, C57BL/6) or rats (e.g., Sprague-Dawley) weighing 20-30g and 200-250g, respectively. Animals are housed in controlled environments with free access to food and water.
-
Drug Formulation and Administration: The CDK9 inhibitor is typically dissolved in a vehicle suitable for intravenous injection, such as a mixture of DMSO, PEG400, and saline. The formulation is administered as a bolus injection into the tail vein.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is drawn from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point. Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation at approximately 4°C. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
The concentration of the CDK9 inhibitor in plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Sample Preparation:
-
Protein Precipitation: An internal standard is added to the plasma samples, followed by a protein precipitating agent such as acetonitrile.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the drug and internal standard is transferred to a clean tube and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[8]
LC-MS/MS Conditions:
-
Liquid Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Data Analysis:
Pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of several CDK9 inhibitors. While specific data for this compound is not yet available, the information presented for Flavopiridol, Dinaciclib, and AZD4573 offers a valuable benchmark for researchers in the field. The provided experimental workflows and methodologies can serve as a foundation for designing and executing pharmacokinetic studies for novel CDK9 inhibitors. A thorough understanding of the pharmacokinetic profile is essential for the successful translation of these promising therapeutic agents from preclinical development to clinical application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical metabolism and disposition of [14C]GFH009, a novel selective CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical response and pharmacokinetics from a phase 1 study of an active dosing schedule of flavopiridol in relapsed chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid and Sensitive Bioanalytical LC-MS/MS Method for the Quantitation of a Novel CDK5 Inhibitor 20–223 (CP668863) in Plasma: Application to in vitro Metabolism and Plasma Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of CDK9 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising strategy in oncology. As a key regulator of transcriptional elongation, CDK9 plays a critical role in the expression of anti-apoptotic proteins and oncogenes, making it an attractive target for cancer therapy. This guide provides a comparative analysis of a potent and selective CDK9 inhibitor, MC180295 (as a representative for Cdk9-IN-9), against other notable CDK inhibitors: AZD4573, Flavopiridol, and SNS-032. We present a comprehensive overview of their performance, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Unveiling the CDK9 Signaling Axis
Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex. This complex is pivotal for the transition from abortive to productive transcriptional elongation. A primary function of P-TEFb is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event overcomes promoter-proximal pausing of RNAPII, a critical checkpoint in gene expression. Consequently, this allows for the efficient transcription of various genes, including those encoding short-lived anti-apoptotic proteins such as Mcl-1 and oncogenes like MYC. In many cancers, tumor cells exhibit a dependency on the continuous high-level expression of these survival-promoting proteins, a phenomenon often referred to as "transcriptional addiction." By inhibiting CDK9, the production of these crucial proteins is suppressed, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Efficacy of CDK9 Inhibitors
The therapeutic potential of a CDK9 inhibitor is defined by its potency, selectivity, and therapeutic window. Below is a comparative summary of MC180295 and other CDK inhibitors based on published preclinical data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK9 (nM) | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) |
| MC180295 | 5 [1][2] | 138[3] | 233[3] | 112[3] | 159[3] | 712[3] | 555[3] |
| AZD4573 | <4[4] | >10-fold selective vs other CDKs[5] | >10-fold selective vs other CDKs[5] | >10-fold selective vs other CDKs[5] | >10-fold selective vs other CDKs[5] | >10-fold selective vs other CDKs[5] | >10-fold selective vs other CDKs[5] |
| Flavopiridol | 20-100[6] | 30[6] | 40[6] | 20-40[6] | - | 60[6] | 875[6] |
| SNS-032 | 4[7] | 480[8] | 38[7][8] | 925[8] | - | - | 62[7][8] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (nM) |
| MC180295 | Median of 46 cell lines | 171[9][10] |
| MV4-11 (AML) | Potent[10] | |
| AZD4573 | Hematological cancer cell lines (median) | 11 (GI50)[5] |
| MV4-11 (AML) | 13.7 (caspase activation EC50)[4] | |
| Flavopiridol | Hut78 (Cutaneous T-cell Lymphoma) | 94[11] |
| HCT116 (Colon) | 13[6] | |
| SNS-032 | MCF-7 (Breast) | 184[12] |
| MDA-MB-435 (Breast) | 133.6[12] |
Note: Data is compiled from various sources and experimental conditions may differ. GI50 refers to the concentration for 50% growth inhibition.
Table 3: In Vivo Efficacy and Therapeutic Window
| Compound | Cancer Model | Efficacy | Notes on Therapeutic Window/Toxicity |
| MC180295 | AML and Colon Cancer Xenografts | Significant anti-tumor activity[9][10] | Slowed tumor growth and improved survival without overt toxicity, as measured by body weight.[13] |
| AZD4573 | Hematologic Cancer Xenografts | Durable regressions in subcutaneous and disseminated models.[5][14] | Narrow therapeutic index necessitates transient dosing strategies to manage toxicity.[6][14] |
| Flavopiridol | Various solid tumors and hematological malignancies | Modest single-agent activity in some clinical trials.[15] | Significant toxicity, including secretory diarrhea and pro-inflammatory syndrome, is a major limitation.[16][[“]] |
| SNS-032 | Breast Cancer Xenografts | Suppressed tumor growth.[12] | Well-tolerated in some Phase 1 clinical trials at specific dosing schedules.[8][18][19] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Experimental Workflow for Inhibitor Evaluation
Protocol 1: In Vitro CDK9 Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assay kits, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Reconstitute recombinant human CDK9/Cyclin T1 enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a suitable peptide substrate and ATP (e.g., 10 µM) in kinase buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., MC180295) in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of the inhibitor solution.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding :
-
Culture cancer cells of interest in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a serial dilution of the test inhibitor in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test inhibitor at various concentrations.
-
Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK9 inhibitor in a mouse model.
-
Animal Model and Cell Implantation :
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice), typically 6-8 weeks old.[21]
-
Harvest cancer cells from culture, wash with PBS, and resuspend in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[21]
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
-
Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
Drug Administration and Monitoring :
-
Prepare the test inhibitor in a suitable vehicle for the desired route of administration (e.g., intraperitoneal injection, oral gavage).
-
Administer the inhibitor to the treatment group according to the planned dosing schedule and concentration.
-
Administer the vehicle alone to the control group.
-
Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
-
Study Endpoint and Tissue Collection :
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze changes in body weight as an indicator of systemic toxicity.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
The data presented in this guide highlights the potential of selective CDK9 inhibitors as a therapeutic strategy in oncology. MC180295 demonstrates high potency and selectivity for CDK9, translating to broad anti-proliferative activity in cancer cell lines and significant in vivo efficacy with a favorable toxicity profile in preclinical models. In comparison, while AZD4573 also shows high selectivity and potency, its narrower therapeutic window requires careful consideration of dosing strategies. The older, less selective CDK inhibitors, Flavopiridol and SNS-032, are limited by off-target effects and associated toxicities, underscoring the importance of selectivity for an improved therapeutic index. This comparative analysis, along with the provided experimental protocols, serves as a valuable resource for the continued research and development of novel CDK9 inhibitors for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. adooq.com [adooq.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD4573 [openinnovation.astrazeneca.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. consensus.app [consensus.app]
- 18. ashpublications.org [ashpublications.org]
- 19. A phase 1 study of SNS-032 (formerly BMS-387032), a potent inhibitor of cyclin-dependent kinases 2, 7 and 9 administered as a single oral dose and weekly infusion in patients with metastatic refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
Unlocking Precision Oncology: A Comparative Guide to Biomarkers for Cdk9-IN-9 Sensitivity in Tumors
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, identifying robust predictive biomarkers is paramount for clinical success. This guide provides a comprehensive comparison of biomarkers for sensitivity to Cdk9-IN-9, a potent and selective CDK9 inhibitor, and other CDK9 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging experimental data, this guide aims to facilitate the strategic design of preclinical and clinical studies to maximize the therapeutic potential of CDK9 inhibition.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, a process frequently hijacked by cancer cells to ensure the continuous expression of short-lived oncoproteins essential for their survival and proliferation. This phenomenon, known as "transcriptional addiction," renders tumors vulnerable to CDK9 inhibition. This compound has emerged as a promising therapeutic agent with high potency against CDK9.[1] This guide delves into the key biomarkers that can predict tumor sensitivity to this compound and other CDK9 inhibitors, supported by experimental evidence and detailed protocols.
Key Biomarkers for CDK9 Inhibitor Sensitivity
The heightened reliance of certain tumors on continuous transcription of oncogenes, such as MYC, and anti-apoptotic proteins, like MCL1, provides a strong rationale for patient selection in clinical trials of CDK9 inhibitors.
MYC Amplification and Overexpression
The MYC family of proto-oncogenes are master regulators of cell growth, proliferation, and metabolism. Tumors with genomic amplification or high-level expression of MYC are often "transcriptionally addicted" and have shown significant sensitivity to CDK9 inhibition.[2] Inhibition of CDK9 leads to a rapid decrease in MYC mRNA and protein levels, triggering apoptosis in these dependent cells.[2][3][4]
MCL1 Dependence
Myeloid cell leukemia 1 (MCL1) is a key anti-apoptotic protein belonging to the BCL-2 family. Its short half-life makes its expression critically dependent on continuous transcription, a process directly regulated by CDK9.[5] Tumors that rely on MCL1 for survival are therefore highly susceptible to CDK9 inhibitors, which effectively shut down MCL1 production, leading to programmed cell death.[5][6]
Comparative Performance of CDK9 Inhibitors
The following table summarizes the in vitro potency of this compound and other selective CDK9 inhibitors. This data highlights the varying degrees of potency and selectivity among these compounds, which can influence their therapeutic window and potential off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | CDK9 | 1.8 | CDK2 (155 nM) | [1] |
| NVP-2 | CDK9 | <0.514 | DYRK1B, CDK7, CDK13 | [7] |
| AZD4573 | CDK9 | <4 | High vs other CDKs | [8] |
| Atuveciclib (BAY-1143572) | CDK9 | 13 | >50-fold vs other CDKs | [6][8] |
| MC180295 | CDK9 | 5 | >22-fold vs other CDKs | [8] |
| KB-0742 | CDK9 | 6 | >50-fold vs other CDKs | [8] |
Experimental Protocols
Accurate and reproducible assessment of biomarker status and drug sensitivity is crucial. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of the CDK9 inhibitor (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.[9][10]
Western Blotting for MCL1 and Phospho-RNA Polymerase II
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: Treat cells with the CDK9 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCL1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Fluorescence In Situ Hybridization (FISH) for MYC Amplification
FISH is a cytogenetic technique used to detect and localize a specific DNA sequence on a chromosome.
-
Sample Preparation: Prepare slides with formalin-fixed paraffin-embedded (FFPE) tumor tissue sections or cultured cells.
-
Pretreatment: Deparaffinize and rehydrate the tissue sections. Perform target retrieval to unmask the DNA.
-
Probe Hybridization: Apply a fluorescently labeled DNA probe specific for the MYC gene locus and a control probe for the centromere of the same chromosome. Denature the DNA and allow the probes to hybridize overnight.
-
Washing: Wash the slides to remove unbound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the fluorescent signals using a fluorescence microscope. Determine the ratio of MYC signals to centromere signals to assess gene amplification.[11][12][13]
Visualizing the Pathway and Workflow
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: CDK9 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for biomarker-driven sensitivity screening.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Detection of MYCN Gene Amplification in Neuroblastoma by Fluorescence In Situ Hybridization: A Pediatric Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amplification of c-myc oncogene by chromogenic and fluorescence in situ hybridization in archival breast cancer tissue array samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cdk9 Inhibitors: A Focus on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclin-dependent kinase 9 (CDK9) inhibitors, with a specific focus on the structure-activity relationship (SAR) studies that have driven their development. CDK9 has emerged as a critical target in oncology due to its essential role in regulating gene transcription, particularly of short-lived anti-apoptotic proteins that are crucial for cancer cell survival.[1][2] Inhibition of CDK9 leads to the depletion of these proteins, thereby reinstating apoptosis in cancer cells.[2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the CDK9 signaling pathway and the general SAR principles for potent CDK9 inhibitors.
Data Presentation: Potency and Selectivity of CDK9 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of Cdk9-IN-9 and other representative CDK9 inhibitors against CDK9 and other cyclin-dependent kinases. This data is crucial for comparing the efficacy and selectivity profiles of these compounds.
| Compound | Core Scaffold | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) | Reference |
| This compound | Not Specified | 1.8 | 155 | ~86-fold | [3] |
| MC180295 | Diaminothiazole | 5 | >110 | >22-fold | [4] |
| Compound B5 | 9H Purine | Not Specified | Not Specified | ~5-fold over CDK2 | [5] |
| Compound 25 | Quinazolinone | 142 | Not Specified | Not Specified | [1] |
| Compound 5b | 2-Anilinopyrimidine | 59 | Not Specified | Not Specified | [6] |
| Compound 3c | N2,N4-disubstituted pyrimidine | 65 | 160 (cyclin A) | ~2.5-fold | [7] |
| Atuveciclib (BAY-1143572) | Aminotriazine | 6 | >900 | >150-fold | [8] |
| NVP-2 | Not Specified | 0.514 | Not Specified | Not Specified | [4] |
| JSH-150 | Not Specified | 1 | Not Specified | Not Specified | [4] |
| Enitociclib (BAY 1251152) | Not Specified | 3 | >150 | >50-fold | [4] |
Experimental Protocols
The evaluation of CDK9 inhibitors typically involves a combination of in vitro enzymatic assays and cell-based assays to determine potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK9.
-
Objective: To determine the IC50 value of an inhibitor against CDK9/cyclin T1.
-
General Procedure:
-
Recombinant human CDK9/cyclin T1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
A suitable substrate, such as a peptide derived from the C-terminal domain (CTD) of RNA polymerase II, and ATP (often radiolabeled, e.g., [γ-33P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done by capturing the phosphorylated substrate on a filter and quantifying the radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiproliferative Assays
These assays assess the effect of CDK9 inhibitors on the growth and viability of cancer cell lines.
-
Objective: To determine the concentration at which an inhibitor reduces cell proliferation by 50% (GI50).
-
Common Method (SRB Assay):
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).
-
The GI50 value is determined from the dose-response curve.
-
Mandatory Visualizations
CDK9 Signaling Pathway in Transcription
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in regulating transcriptional elongation.
Caption: Role of CDK9 in transcriptional elongation and its inhibition.
General SAR Principles for Potent CDK9 Inhibitors
This diagram illustrates the key structural features and interactions of various CDK9 inhibitors with the ATP-binding site of the kinase, derived from multiple SAR studies.
Caption: Key pharmacophoric features for CDK9 inhibition.
Discussion of Structure-Activity Relationships
While a specific SAR study for a series of this compound analogs is not publicly available, the broader literature on CDK9 inhibitors reveals several common principles that likely apply.
-
Hinge-Binding Motif: A crucial interaction for potent inhibition is the formation of hydrogen bonds between a heterocyclic core of the inhibitor (such as a purine or pyrimidine) and the hinge region of the CDK9 ATP-binding pocket.[7][9] This mimics the interaction of the adenine ring of ATP.
-
Occupation of the Ribose Pocket: Substituents on the core scaffold that can occupy the hydrophobic pocket, where the ribose moiety of ATP would normally bind, are critical for enhancing potency. For example, in 2-arylaminopurines, modifications at the 6-position of the purine ring have been shown to dramatically affect potency.[9]
-
Solvent-Exposed Regions and Selectivity: Modifications to parts of the inhibitor that extend towards the solvent-exposed region of the active site can be tuned to improve selectivity over other kinases. The differences in the amino acid residues in these regions between different CDKs can be exploited to design inhibitors that preferentially bind to CDK9. For instance, in a series of N2,N4-disubstituted pyrimidine-2,4-diamines, different substitutions at the N2 and N4 positions led to variations in potency against CDK2 and CDK9.[7]
-
Specific Scaffolds:
-
Diaminothiazoles (e.g., MC180295): These compounds have been optimized to achieve high potency and selectivity for CDK9.[10]
-
9H Purines: SAR studies on this scaffold have led to the discovery of compounds with good selectivity for CDK9 over CDK2.[5]
-
Quinazolinones: Modifications at position 2 of the quinazoline ring have been explored to improve inhibitory properties.[1]
-
2-Anilinopyrimidines: This class has yielded potent CDK9 inhibitors, with substitutions on the aniline and pyrimidine rings being key to their activity.[6]
-
References
- 1. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
